(3-Methylisoxazol-4-YL)methanamine hydrochloride
Description
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Properties
IUPAC Name |
(3-methyl-1,2-oxazol-4-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O.ClH/c1-4-5(2-6)3-8-7-4;/h3H,2,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XARZHXFCWAQESD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC=C1CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of (3-Methylisoxazol-4-yl)methanamine hydrochloride
An In-Depth Technical Guide to (3-Methylisoxazol-4-yl)methanamine hydrochloride: Synthesis, Properties, and Applications in Drug Discovery
Abstract
This compound is a heterocyclic amine that serves as a valuable building block in medicinal chemistry. The isoxazole motif is a prominent pharmacophore found in a wide array of clinically approved drugs and investigational compounds, exhibiting diverse biological activities including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, plausible synthetic routes, and potential applications of this compound for researchers, scientists, and professionals engaged in drug development. While direct experimental data for this specific salt form is limited in publicly accessible literature, this guide consolidates available information and provides expert-driven insights into its synthesis and utility.
Chemical Identity and Physicochemical Properties
This compound is the hydrochloride salt of the parent amine, (3-methylisoxazol-4-yl)methanamine. The presence of the hydrochloride group enhances the compound's stability and aqueous solubility, making it amenable for use in various synthetic and biological applications.
Chemical Structure and Identifiers
| Identifier | Value |
| IUPAC Name | (3-methyl-1,2-oxazol-4-yl)methanamine;hydrochloride |
| CAS Number | 1373029-26-5 |
| Molecular Formula | C₅H₉ClN₂O |
| Molecular Weight | 148.59 g/mol |
| Canonical SMILES | CC1=NOC=C1CN.Cl |
| InChI | InChI=1S/C5H8N2O.ClH/c1-4-5(2-6)3-8-7-4;/h3H,2,6H2,1H3;1H |
| InChI Key | XARZHXFCWAQESD-UHFFFAOYSA-N |
Physicochemical Properties (Predicted and Inferred)
Direct experimental data for the physical properties of this compound are not widely reported. However, based on the properties of similar small molecule hydrochloride salts and related isoxazole derivatives, the following characteristics can be anticipated:
| Property | Expected Value/Characteristic | Rationale/Supporting Evidence |
| Appearance | White to off-white solid | Typical for hydrochloride salts of organic amines. |
| Melting Point | >150 °C (with decomposition) | Amine hydrochloride salts are generally crystalline solids with relatively high melting points. For comparison, related isoxazole derivatives often exhibit melting points in this range. |
| Solubility | Soluble in water and polar protic solvents (e.g., methanol, ethanol). Limited solubility in nonpolar organic solvents. | The ionic nature of the hydrochloride salt significantly increases aqueous solubility compared to the free base. |
| Stability | Stable under standard laboratory conditions. Hygroscopic. | Store in a cool, dry place in a tightly sealed container to prevent moisture absorption. |
The Isoxazole Scaffold: A Privileged Pharmacophore
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is of immense interest in medicinal chemistry due to its:
-
Metabolic Stability: The isoxazole ring is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.
-
Versatile Bioisostere: It can act as a bioisosteric replacement for other functional groups, such as amide or ester linkages, to enhance biological activity and modulate physicochemical properties.
-
Diverse Biological Activities: Isoxazole-containing compounds have demonstrated a broad spectrum of pharmacological effects, including but not limited to:
-
Anti-inflammatory: Valdecoxib, a selective COX-2 inhibitor, features an isoxazole core.
-
Antimicrobial: Sulfamethoxazole and Cloxacillin are well-known antibiotics containing the isoxazole moiety.[3]
-
Anticancer: Various isoxazole derivatives have been investigated for their cytotoxic effects against different cancer cell lines.[1][2]
-
Central Nervous System (CNS) Activity: The isoxazole ring is present in drugs targeting the CNS, such as the anticonvulsant Zonisamide.[1]
-
The unique electronic properties and the ability of the isoxazole ring to participate in hydrogen bonding and other non-covalent interactions contribute to its frequent appearance in bioactive molecules.[4]
Plausible Synthetic Routes
Route 1: Reduction of 3-Methylisoxazole-4-carbonitrile
This is a common and effective method for the preparation of aminomethyl-substituted heterocycles. The synthesis would proceed in two main steps: the formation of the nitrile precursor, followed by its reduction.
Figure 1: Proposed synthesis of this compound via nitrile reduction.
Step-by-Step Protocol:
-
Synthesis of 3-Methylisoxazole-4-carbonitrile:
-
This intermediate can be prepared through various methods, a common one being the reaction of (1-ethoxyethylidene)malononitrile with hydroxylamine hydrochloride.[5]
-
Reaction: To a solution of hydroxylamine hydrochloride in aqueous sodium hydroxide, (1-ethoxyethylidene)malononitrile is added dropwise at an elevated temperature (e.g., 50 °C).[5] The reaction is stirred until completion, and the product, 5-amino-3-methylisoxazole-4-carbonitrile, is isolated. Subsequent chemical modification would be needed to arrive at the target nitrile. A more direct, though potentially lower-yielding, route would involve the dehydration of 3-methylisoxazole-4-carboxamide, which itself can be derived from the corresponding carboxylic acid.
-
-
Reduction of 3-Methylisoxazole-4-carbonitrile to (3-Methylisoxazol-4-yl)methanamine:
-
Reagents: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.[6][7][8] Alternatively, catalytic hydrogenation (e.g., H₂ over Raney Nickel or Palladium on carbon) can be employed.
-
Procedure (using LiAlH₄):
-
To a suspension of LiAlH₄ in a dry ethereal solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, a solution of 3-methylisoxazole-4-carbonitrile in the same solvent is added dropwise.
-
The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
The reaction is carefully quenched by the sequential addition of water, followed by an aqueous solution of sodium hydroxide, and then more water.
-
The resulting solids are filtered off, and the filtrate is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude amine.
-
-
-
Formation of the Hydrochloride Salt:
-
The crude (3-methylisoxazol-4-yl)methanamine is dissolved in a suitable solvent (e.g., diethyl ether, ethyl acetate, or methanol).
-
A solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution. The solid is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to afford this compound.
-
Route 2: Reductive Amination of 3-Methylisoxazole-4-carboxaldehyde
Reductive amination is a versatile and widely used method for the synthesis of amines.[9][10][11] This pathway involves the in-situ formation of an imine from an aldehyde and an amine source, followed by its reduction.
Figure 2: Proposed synthesis via reductive amination of the corresponding aldehyde.
Step-by-Step Protocol:
-
Synthesis of 3-Methylisoxazole-4-carboxaldehyde:
-
This aldehyde can be prepared by the oxidation of the corresponding alcohol, 4-(hydroxymethyl)-3-methylisoxazole, using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
-
The alcohol precursor can often be synthesized from commercially available starting materials.
-
-
Reductive Amination:
-
Reagents: 3-Methylisoxazole-4-carboxaldehyde, an ammonia source (e.g., ammonium acetate, NH₄OAc), and a selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[11]
-
Procedure:
-
The aldehyde, ammonium acetate, and a suitable solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE)) are combined in a reaction flask. A weak acid like acetic acid may be added to catalyze imine formation.[12]
-
The mixture is stirred at room temperature for a period to allow for the formation of the imine intermediate.
-
Sodium triacetoxyborohydride is then added portion-wise to the reaction mixture.
-
The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated to yield the crude amine.
-
-
-
Formation of the Hydrochloride Salt:
-
The procedure is identical to that described in Route 1, Step 3.
-
Spectroscopic and Analytical Characterization (Expected)
¹H NMR Spectroscopy
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Isoxazole-H (at C5) | 8.5 - 9.0 | Singlet (s) | 1H | The proton on the isoxazole ring is expected to be deshielded. |
| -CH₂-NH₃⁺ | 4.0 - 4.5 | Singlet (s) or Broad Singlet | 2H | Protons on the carbon adjacent to the ammonium group will be downfield. |
| -NH₃⁺ | 8.0 - 9.0 | Broad Singlet (br s) | 3H | The chemical shift of ammonium protons is variable and depends on concentration and solvent. |
| -CH₃ (at C3) | 2.3 - 2.6 | Singlet (s) | 3H | The methyl group on the isoxazole ring. |
¹³C NMR Spectroscopy
| Carbon | Expected Chemical Shift (δ, ppm) | Notes |
| C=N (C3) | 155 - 165 | The carbon of the C=N bond in the isoxazole ring. |
| C-O (C5) | 165 - 175 | The carbon of the C-O bond in the isoxazole ring. |
| C4 | 100 - 115 | The carbon at position 4 of the isoxazole ring. |
| -CH₂- | 35 - 45 | The methylene carbon. |
| -CH₃ | 10 - 15 | The methyl carbon. |
Infrared (IR) Spectroscopy
| Functional Group | Expected Wavenumber (cm⁻¹) | Notes |
| N-H stretch (NH₃⁺) | 3200 - 2800 (broad) | Characteristic broad absorption for an ammonium salt. |
| C-H stretch (aromatic & aliphatic) | 3100 - 2850 | |
| C=N stretch (isoxazole) | 1620 - 1550 | |
| C=C stretch (isoxazole) | 1500 - 1400 | |
| N-O stretch (isoxazole) | 1450 - 1350 |
Mass Spectrometry (MS)
-
Method: Electrospray Ionization (ESI) in positive mode is expected to be most effective.
-
Expected [M+H]⁺: The mass spectrum should show a peak corresponding to the free base, (3-methylisoxazol-4-yl)methanamine, at m/z = 113.07.
Applications in Drug Discovery and Development
This compound is a versatile building block for the synthesis of more complex molecules in drug discovery programs. The aminomethyl group at the 4-position provides a convenient handle for further chemical elaboration, allowing for its incorporation into larger scaffolds.
Potential Therapeutic Areas for Derivatives:
-
Neuroscience: Given that isoxazole derivatives like Zonisamide are used in treating epilepsy, and others are investigated for neurological disorders such as Parkinson's and Alzheimer's disease, this building block could be used to synthesize novel CNS-active agents.[13]
-
Oncology: The isoxazole scaffold is present in several compounds with demonstrated anticancer activity.[25][26] This amine can be used to construct libraries of compounds for screening against various cancer targets.
-
Infectious Diseases: The proven efficacy of isoxazole-containing antibiotics makes this a relevant scaffold for the development of new antibacterial and antifungal agents.[3]
-
Inflammation and Immunology: The anti-inflammatory properties of some isoxazoles suggest that derivatives of this compound could be explored for the treatment of inflammatory conditions.[25]
Figure 3: Potential applications of this compound as a scaffold in drug discovery.
Safety and Handling
Based on supplier safety data, this compound should be handled with care in a well-ventilated area or fume hood.
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Conclusion
This compound represents a key building block for the synthesis of novel chemical entities with therapeutic potential. The isoxazole core is a well-established pharmacophore, and the presence of a reactive aminomethyl group allows for straightforward derivatization. While detailed experimental characterization of this specific compound is not widely published, this guide provides a robust framework for its synthesis, expected properties, and strategic application in medicinal chemistry. Its utility in constructing libraries of diverse isoxazole-containing molecules makes it a valuable tool for drug discovery and development professionals seeking to explore this privileged heterocyclic system.
References
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Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]
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A review of isoxazole biological activity and present synthetic techniques. Journal of Medical and Biological Engineering. [Link]
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Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. International Journal of Molecular Sciences. [Link]
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Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. CORE. [Link]
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Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. [Link]
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Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Beilstein Journals. [Link]
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I 7 0 NMR SPECTROSCOPY OF HETEROCYCLES: SUBSTITUENT EFFECTS IN 3,5-DlARYL-ISOXAZOLES AND 3,5-DIARYLISOXAZOLINES Introduction Res. Semantic Scholar. [Link]
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3 - Supporting Information. Organic Syntheses. [Link]
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Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. Royal Society of Chemistry. [Link]
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Reductive amination. Wikipedia. [Link]
-
Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. PubMed. [Link]
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Myers Chem 115. Harvard University. [Link]
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Application Note – Reductive Amination. Synple Chem. [Link]
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19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II. Lumen Learning. [Link]
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Efficient synthesis and characterization of novel isoxazole derivatives including dihdyropyrazole and methanoisoindole moieties. ACG Publications. [Link]
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Reductive Amination. YouTube. [Link]
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Forcing a Reductive Amination. Reddit. [Link]
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5-Amino-3-methyl-1,2-oxazole-4-carbonitrile. National Center for Biotechnology Information. [Link]
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5-Amino-3-methyl-1,2-oxazole-4-carbonitrile. ResearchGate. [Link]
-
SYNTHESIS OF 3-((4-(N-(5-METHYLISOXAZOL- 3-YL)SULFAMOYL)PHENYL)AMINO)PROPANOIC ACID DERIVATIVES. Chemistry & Chemical Technology. [Link]
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Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
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one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences. [Link]
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Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps. [Link]
-
Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. National Center for Biotechnology Information. [Link]
-
One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. ResearchGate. [Link]
-
Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. National Center for Biotechnology Information. [Link]
-
Efficient Synthesis, Structural Characterization, Antibacterial Assessment, ADME-Tox Analysis, Molecular Docking and Molecular Dynamics Simulations of New Functionalized Isoxazoles. National Center for Biotechnology Information. [Link]
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Nitrile to Amine (LiAlH4 or LAH reduction). Organic Synthesis. [Link]
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Studies on some aspects of chemistry of Isoxazole derivatives. N J E S R. [Link]
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Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones catalyzed by Tartaric acid in aqueous. International Scholars Journals. [Link]
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Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]
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Scholars Research Library Synthesis, characterization and anti-inflammatory activity of some novel isoxazoles. Scholars Research Library. [Link]
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Experiment 5 Reductions with Lithium Aluminium Hydride. University of the West Indies at Mona, Jamaica. [Link]
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Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. ResearchGate. [Link]
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Physicochemical Profiling of Isoxazole Methanamines: Ionization Dynamics in Medicinal Chemistry
Executive Summary
Isoxazole methanamines represent a critical scaffold in medicinal chemistry, serving as bioisosteres for carboxylic acids and
Part 1: Theoretical Framework & Chemical Foundation
The Isoxazole Electronic Environment
The isoxazole ring (1,2-oxazole) is a five-membered heterocycle containing adjacent oxygen and nitrogen atoms.[1] Unlike its isomer oxazole (1,3-oxazole), the N-O bond imparts specific electronic characteristics that drive the ionization behavior of attached substituents.
-
Inductive Withdrawal (-I Effect): The isoxazole ring acts as a strong electron-withdrawing group (EWG). This withdrawal reduces the electron density on the exocyclic nitrogen of the methanamine group (
), stabilizing the free base form and destabilizing the protonated ammonium form.-
Result: The pKa of isoxazole methanamines (typically 7.3–8.5) is significantly lower than that of benzylamine (~9.[2]5) or alkylamines (~10.5).
-
-
Positional Isomerism (3- vs. 5-Position):
-
Position 5 (Adjacent to Oxygen): The 5-position is electronically linked to the highly electronegative oxygen atom. Substituents here experience a stronger inductive pull, often resulting in lower pKa values for amines compared to the 3-position.
-
Position 3 (Adjacent to Nitrogen): While still electron-deficient, the 3-position is relatively less withdrawing than the 5-position, though this can be modulated by substituents at C-4 or C-5.
-
Bioisosterism and Zwitterionic Behavior
In derivatives like Muscimol (5-aminomethyl-3-hydroxyisoxazole), the molecule exists as a zwitterion at physiological pH. The 3-hydroxy group is acidic (acting like a carboxylic acid bioisostere), while the methanamine is basic. Understanding this equilibrium is vital for predicting receptor interactions, particularly with GABA
Part 2: Quantitative Data & Structure-Property Relationships
The following table synthesizes experimental and high-confidence predicted pKa values for key isoxazole methanamine derivatives. Note the depression of pKa values relative to standard aliphatic amines.
Table 1: Ionization Constants of Isoxazole Methanamine Derivatives
| Compound Name | Structure / Substitution | Amine pKa (Basic) | Acidic pKa (Ring Substituent) | Data Type | Relevance |
| Muscimol | 5-aminomethyl-3-hydroxyisoxazole | 8.40 | 4.80 (3-OH) | Experimental | GABA |
| Isomuscimol | 3-aminomethyl-5-hydroxyisoxazole | ~8.1 | ~5.0 (5-OH) | Experimental | Regioisomer of Muscimol |
| 3-Me-5-AMI | 5-aminomethyl-3-methylisoxazole | 7.95 | N/A | Predicted | Lipophilic Probe |
| 3-Br-5-AMI | 5-aminomethyl-3-bromoisoxazole | 7.33 | N/A | Predicted | Halogenated analog (High EWG) |
| Benzylamine | Phenylmethanamine (Reference) | 9.53 | N/A | Experimental | Standard Reference |
Key Insight: The introduction of a bromine atom at the 3-position (3-Br-5-AMI) lowers the amine pKa by ~0.6 units compared to the methyl analog (3-Me-5-AMI) due to the added electron-withdrawing nature of the halogen. This "tuning" capability allows medicinal chemists to adjust pKa to optimize LogD without changing the core scaffold.
Part 3: Visualization of Ionization Dynamics
Diagram 1: Zwitterionic Equilibrium of Muscimol
This diagram illustrates the pH-dependent speciation of Muscimol, demonstrating the shift from cation to zwitterion to anion.
Caption: pH-dependent ionization species of Muscimol. The zwitterionic species predominates at physiological pH (7.4).
Part 4: Experimental Methodologies
To ensure data integrity, pKa values for isoxazole derivatives should be determined using Potentiometric Titration , the gold standard for ionizable groups in the 2–12 pH range.
Protocol: Precision Potentiometric Titration
Objective: Determine thermodynamic pKa values with
Reagents & Equipment:
-
Titrator: Mettler Toledo or Metrohm autotitrator with a glass combination pH electrode.
-
Titrant: 0.1 M KOH (CO
-free) and 0.1 M HCl. -
Solvent: Carbonate-free double-distilled water (degassed).
-
Ionic Strength Adjuster: 0.15 M KCl (mimics physiological ionic strength).
-
Standard: Potassium Hydrogen Phthalate (KHP) for electrode calibration.
Step-by-Step Workflow:
-
System Calibration (The Self-Validating Step):
-
Calibrate the electrode using pH 4.01, 7.00, and 10.01 buffers.
-
Validation: Titrate a standard KHP solution. The calculated pKa must be
. If not, re-clean the electrode or prepare fresh titrant.
-
-
Sample Preparation:
-
Weigh 3–5 mg of the isoxazole derivative (accurate to 0.01 mg).
-
Dissolve in 20 mL of 0.15 M KCl solution.
-
Note: If solubility is low, use a co-solvent method (Water/Methanol ratios: 20%, 30%, 40%) and extrapolate to 0% organic solvent using the Yasuda-Shedlovsky equation.
-
-
Titration:
-
Acidify the sample to pH ~2.5 using 0.1 M HCl.
-
Purge the vessel with Argon or Nitrogen gas for 5 minutes to remove dissolved CO
(Carbonate errors skew basic pKa values). -
Titrate with 0.1 M KOH in increments of 0.5–1.0
L until pH reaches ~11.0.
-
-
Data Analysis:
-
Plot pH vs. Volume of Titrant.
-
Calculate pKa using the Bjerrum difference plot method or non-linear least squares regression (e.g., Hyperquad software).
-
Diagram 2: Experimental Workflow
Caption: Step-by-step potentiometric titration workflow ensuring data integrity through KHP validation.
Part 5: Implications for Drug Design
Blood-Brain Barrier (BBB) Penetration
Isoxazole methanamines are frequently designed as CNS agents. The pKa plays a decisive role here:
-
Low pKa Advantage: With a pKa of ~7.5–8.4, a significant fraction (10–50%) of the isoxazole methanamine exists as the neutral free base at physiological pH (7.4), compared to <1% for standard alkylamines (pKa > 10).
-
Permeability: The neutral species passively diffuses across the BBB. Therefore, isoxazole derivatives often exhibit superior CNS bioavailability compared to their aliphatic analogs.
LogD Modulation
The Distribution Coefficient (LogD) is pH-dependent. For isoxazole methanamines:
References
-
PubChem. Muscimol Compound Summary. National Library of Medicine. Available at: [Link]
-
Krogsgaard-Larsen, P., et al. (1981). GABA agonists.[3] Resolution, absolute stereochemistry, and enantioselectivity of (S)-(+)- and (R)-(-)-dihydromuscimol. Journal of Medicinal Chemistry. Available at: [Link]
- Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
-
ChemIDplus. 3-Bromo-5-aminomethylisoxazole. U.S. National Library of Medicine. Available at: [Link]
-
Bordwell pKa Table. Acidities in DMSO and Water. Organic Chemistry Data. Available at: [Link]
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The Emerging Role of (3-Methylisoxazol-4-yl)methanamine Hydrochloride in Drug Discovery: A Technical Guide
Introduction: The Isoxazole Scaffold as a Privileged Structure in Medicinal Chemistry
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has garnered significant attention in medicinal chemistry for its remarkable versatility and broad spectrum of biological activities.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have established it as a "privileged structure," capable of serving as a core scaffold for the development of novel therapeutic agents across diverse disease areas, including oncology, inflammation, and infectious diseases. This guide focuses on a specific, yet increasingly important isoxazole derivative: (3-Methylisoxazol-4-yl)methanamine hydrochloride. While direct literature on this exact molecule is emerging, its structural motifs are present in numerous potent and selective drug candidates. This document will, therefore, provide a comprehensive overview of its synthesis, chemical properties, and, by extension from closely related analogues, its significant potential in modern drug discovery, particularly in the realm of kinase inhibition.
Chemical Synthesis and Properties: Building the Core Moiety
The synthesis of this compound, while not extensively detailed in publicly available literature, can be strategically approached through established isoxazole formation methodologies followed by functional group manipulations. The core 3-methylisoxazole ring is typically constructed via a [3+2] cycloaddition reaction.
A plausible and efficient synthetic route commences with the reaction of ethyl acetoacetate and hydroxylamine, often in the presence of a base, to form the 3-methylisoxazol-5-one intermediate. Subsequent functionalization at the 4-position is crucial for introducing the aminomethyl group. A common strategy involves a Vilsmeier-Haack type reaction to introduce a formyl group, which can then be converted to an oxime and subsequently reduced to the desired amine. Alternatively, the 4-position can be carboxylated, and the resulting carboxylic acid can be converted to the amine via a Curtius, Hofmann, or Schmidt rearrangement, or through the formation of an amide followed by reduction.
A likely synthetic pathway is outlined below:
Caption: Plausible synthetic route to this compound.
The hydrochloride salt form is typically employed to enhance the compound's stability and aqueous solubility, which are critical properties for biological screening and formulation development.
The 3-Methylisoxazole-4-yl Moiety in Drug Discovery: A Focus on Kinase Inhibition
While specific biological data for this compound is not yet widely published, the closely related 3-methylisoxazole-4-carboxamide scaffold has been extensively explored as a fertile ground for the discovery of potent and selective kinase inhibitors.[2][3] Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.
Research has demonstrated that 4-arylamido-3-methylisoxazole derivatives are effective inhibitors of FMS kinase (CSF-1R), a receptor tyrosine kinase involved in the development and survival of monocytes and macrophages.[2][3] Overexpression or mutation of FMS is implicated in various cancers. The 3-methylisoxazole core in these inhibitors acts as a critical scaffold, orienting the pendant aryl groups for optimal interaction with the kinase active site.
Structure-Activity Relationship (SAR) Insights
Studies on 3-methylisoxazole-4-carboxamide analogs have revealed key SAR trends that are likely translatable to derivatives of (3-Methylisoxazol-4-yl)methanamine. The aminomethyl linker in the target compound provides a vector for the introduction of diverse substituents, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
| Structural Modification | Observed Effect on Kinase Inhibition (in Analogs) | Rationale |
| Substitution on the 4-position amide/amine | Significant impact on potency and selectivity.[2] | The group at this position often extends into the solvent-exposed region of the kinase active site, allowing for interactions with specific residues that can confer selectivity. |
| Aryl group attached to the amide/amine | Crucial for hydrophobic and hydrogen bonding interactions.[3] | This group typically occupies the ATP-binding pocket, and its substitution pattern dictates the strength and nature of the binding. |
| Methyl group at the 3-position | Important for anchoring and proper orientation. | This group often fits into a small hydrophobic pocket, contributing to the overall binding affinity. |
The primary amine of (3-Methylisoxazol-4-yl)methanamine serves as a versatile chemical handle for the construction of compound libraries through techniques like amide coupling or reductive amination. This allows for the systematic exploration of the chemical space around the isoxazole core to identify potent and selective inhibitors against a wide range of kinase targets.
Experimental Protocol: A Representative Kinase Inhibition Assay
To evaluate the potential of this compound or its derivatives as kinase inhibitors, a robust and reliable in vitro assay is essential. The following is a generalized, step-by-step protocol for a luminescence-based kinase assay, a common method for determining inhibitor potency (IC50 values).
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a target kinase.
Materials:
-
Recombinant human kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
This compound (test compound)
-
Staurosporine (positive control inhibitor)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well assay plates
-
Multichannel pipette or automated liquid handler
-
Plate reader with luminescence detection capabilities
Workflow:
Caption: A typical workflow for an in vitro kinase inhibition assay.
Detailed Steps:
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO) and then dilute further in the kinase assay buffer. A typical starting concentration for screening is 10 mM, with subsequent 3-fold dilutions. Also, prepare dilutions of the positive control (staurosporine) and a vehicle control (DMSO).
-
Plate Setup: Dispense a small volume (e.g., 5 µL) of each compound dilution and control into the wells of a 384-well plate.
-
Kinase Reaction Initiation: Prepare a master mix containing the kinase and its substrate in the assay buffer. Add this mix (e.g., 10 µL) to each well. Pre-incubate for a short period (e.g., 15 minutes) at room temperature.
-
ATP Addition: Prepare a solution of ATP in the assay buffer at a concentration close to its Km for the specific kinase. Add the ATP solution (e.g., 10 µL) to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The optimal time will depend on the specific kinase's activity.
-
Signal Detection: Add the luminescence-based ATP detection reagent (e.g., 25 µL) to each well. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP. The amount of ATP consumed is directly proportional to the kinase activity.
-
Luminescence Reading: Incubate the plate in the dark for 10 minutes to stabilize the luminescent signal, then read the plate on a luminometer.
-
Data Analysis: The luminescence signal will be inversely proportional to the kinase activity. Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
Conclusion and Future Directions
This compound represents a valuable and versatile building block for the construction of novel drug candidates. Drawing from the well-established success of the 3-methylisoxazole-4-carboxamide scaffold in kinase inhibitor design, it is highly probable that derivatives of this aminomethyl analog will exhibit potent and selective inhibitory activity against a range of therapeutically relevant kinases. The primary amine provides a convenient point for chemical diversification, enabling the rapid generation of compound libraries for high-throughput screening and lead optimization. Future research should focus on the synthesis and biological evaluation of a diverse set of derivatives of (3-Methylisoxazol-4-yl)methanamine to fully elucidate its potential in drug discovery. The insights gained from such studies will undoubtedly contribute to the development of the next generation of targeted therapies.
References
- Discovery of 4-arylamido 3-methyl isoxazole derivatives as novel FMS kinase inhibitors. European Journal of Medicinal Chemistry. [URL: https://www.sciencedirect.com/science/article/abs/pii/S022352341530278X]
- Discovery of 4-arylamido 3-methyl isoxazole derivatives as novel FMS kinase inhibitors. ResearchGate. [URL: https://www.researchgate.
- 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules. [URL: https://www.mdpi.com/1420-3049/27/17/5638]
- Synthesis and structure-activity relationships of a series of 3-aryl-4-isoxazolecarboxamides as a new class of TGR5 agonists. Bioorganic & Medicinal Chemistry Letters. [URL: https://pubmed.ncbi.nlm.nih.gov/20097073/]
- Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. Molecules. [URL: https://www.mdpi.com/1420-3049/14/4/1333]
- Processes for preparing 3-amino-isoxazoles. Google Patents. [URL: https://patents.google.
- Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3056499/]
- University of Dundee Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Nuclear Receptor RORγt. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00223]
- Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines. Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/12502360/]
- Process for the manufacture of 3-amino-5-methylisoxazole. Google Patents. [URL: https://patents.google.
- Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones catalyzed by Tartaric acid in aqueous. Research Journal of Chemical Sciences. [URL: http://www.isca.in/rjcs/Archives/v5/i5/4.ISCA-RJCS-2015-010.pdf]
- one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences. [URL: https://ajrcps.com/admin/uploads/tM42mHhS.pdf]
- New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation. MedChemExpress. [URL: https://www.medchemexpress.
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- Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents. Der Pharma Chemica. [URL: https://www.derpharmachemica.com/pharma-chemica/synthesis-of-3-5-diaryl-isoxazole-4-carbonitriles-and-their-efficacy-as-antimicrobial-agents.pdf]
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Navigating the Safety Profile of (3-Methylisoxazol-4-yl)methanamine HCl: A Technical Guide for Researchers
For professionals engaged in the fast-paced world of drug discovery and development, a deep understanding of the chemical reagents we handle is not just a matter of compliance, but a cornerstone of scientific integrity and personal safety. This guide provides an in-depth analysis of the safety data sheet (SDS) for (3-Methylisoxazol-4-yl)methanamine hydrochloride, a heterocyclic amine of increasing interest in medicinal chemistry. Our focus extends beyond mere recitation of hazard codes to a practical, scientifically-grounded discussion of risk mitigation and safe handling protocols, tailored for the research and development laboratory environment.
Chemical Identity and GHS Classification: A First Look at the Hazard Landscape
This compound, with a molecular formula of C5H9ClN2O, is a salt that combines the structural features of an isoxazole ring and a primary amine. This unique combination of functional groups dictates its reactivity and toxicological profile.
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical substances. For (3-Methylisoxazol-4-yl)methanamine HCl, the GHS classification indicates that it is harmful if swallowed.[1]
Table 1: GHS Classification for (3-Methylisoxazol-4-yl)methanamine HCl
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 | Warning |
This classification is the starting point for our risk assessment. The "Warning" signal word and the GHS07 pictogram (exclamation mark) immediately alert us to the acute oral toxicity hazard.
Toxicological Profile: Understanding the "Why" Behind the Hazards
At present, there is no specific data to indicate that (3-Methylisoxazol-4-yl)methanamine HCl is carcinogenic, mutagenic, or a reproductive toxin. However, the absence of evidence is not evidence of absence. Given its chemical structure as a heterocyclic amine, a class of compounds with diverse biological activities, a precautionary approach is warranted. Researchers should handle this compound with the assumption that it may have uncharacterized biological effects.
Exposure Controls and Personal Protective Equipment (PPE): A Self-Validating System of Protection
The cornerstone of safe chemical handling is a multi-layered approach to exposure control. This involves a combination of engineering controls, administrative controls, and personal protective equipment.
Engineering Controls
The primary engineering control for handling (3-Methylisoxazol-4-yl)methanamine HCl, particularly when working with the solid material or preparing solutions, is a certified chemical fume hood. This is crucial to prevent inhalation of any dust or aerosols. Standard laboratory ventilation is generally sufficient for handling sealed containers.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being performed.
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations where there is a significant risk of splashing, such as when handling larger quantities or during vigorous mixing.
-
Skin Protection: A standard laboratory coat should be worn at all times. For hand protection, nitrile gloves are a suitable choice for incidental contact. It is important to note that no glove material offers indefinite protection. Gloves should be inspected before use and changed immediately if contaminated. For prolonged or immersive contact, consulting a glove manufacturer's chemical resistance guide is recommended.
-
Respiratory Protection: Under normal laboratory conditions with the use of a chemical fume hood, respiratory protection is not typically required. However, in the event of a large spill or a failure of engineering controls, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be available.
Handling and Storage: Maintaining Chemical Integrity and Safety
Proper handling and storage are crucial to prevent accidents and maintain the quality of the reagent.
-
Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling. Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.
First-Aid Measures: A Rapid and Informed Response
In the event of an exposure, a swift and appropriate response is critical. All laboratory personnel should be familiar with the location of safety showers and eyewash stations.
Table 2: First-Aid Procedures for (3-Methylisoxazol-4-yl)methanamine HCl
| Exposure Route | First-Aid Procedure |
| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1] Rinse mouth. Do NOT induce vomiting. |
| Inhalation | Move person into fresh air. If not breathing, give artificial respiration. Consult a physician. |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
Fire-Fighting and Accidental Release Measures: Preparedness for the Unexpected
Fire-Fighting Measures
In the event of a fire involving (3-Methylisoxazol-4-yl)methanamine HCl, use extinguishing media appropriate for the surrounding fire. Suitable extinguishing media include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Firefighters should wear self-contained breathing apparatus and full protective gear. Thermal decomposition may produce toxic fumes of carbon oxides, nitrogen oxides, and hydrogen chloride gas.
Accidental Release Measures
For a small spill, and if it is safe to do so, personnel with appropriate training and PPE can proceed with cleanup.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Ventilate: Evacuate unnecessary personnel from the area. Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don PPE: Wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.
-
Contain the Spill: For solid spills, carefully sweep up the material, avoiding dust generation. For liquid spills (solutions), absorb with an inert material such as vermiculite, dry sand, or earth.
-
Collect and Dispose: Place the collected material into a suitable, labeled container for chemical waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., water), and then wipe dry.
-
Wash Hands: Wash hands thoroughly after cleanup.
Stability, Reactivity, and Disposal: The Chemical Lifecycle
-
Stability and Reactivity: (3-Methylisoxazol-4-yl)methanamine HCl is stable under recommended storage conditions. It is incompatible with strong oxidizing agents and strong bases.
-
Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. Chemical waste should be handled by a licensed professional waste disposal service. Do not dispose of down the drain.
Conclusion: A Culture of Safety in Research
The safe and effective use of (3-Methylisoxazol-4-yl)methanamine HCl in a research and development setting is predicated on a thorough understanding of its hazard profile and the implementation of robust safety protocols. This guide serves as a technical resource to empower researchers to work confidently and safely with this valuable chemical intermediate. By integrating the principles of GHS, adhering to best practices in exposure control, and being prepared for emergencies, we foster a culture of safety that is integral to scientific excellence.
References
Sources
Pharmacophore features of the 3-methylisoxazole moiety in medicinal chemistry
An In-Depth Technical Guide to the Pharmacophore Features of the 3-Methylisoxazole Moiety in Medicinal Chemistry
Introduction: The Ascendancy of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a cornerstone of drug design.[1][2] Its unique electronic properties, metabolic stability, and synthetic accessibility have cemented its status as a "privileged scaffold." This guide focuses specifically on the 3-methylisoxazole moiety, a common substitution pattern that imparts a distinct set of pharmacophoric features. Understanding these features is critical for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical entity for the creation of novel therapeutics.[3] The 5-methylisoxazole core, a close relative, is already a structural motif in nearly two dozen FDA-approved drugs, highlighting the therapeutic relevance of this chemical class.[4] This document provides a detailed exploration of the core attributes of the 3-methylisoxazole group, its role in modulating physicochemical properties, and its application in the design of potent and selective bioactive molecules.
Part 1: Deconstructing the Core Pharmacophore
A pharmacophore is an abstract 3D representation of the essential molecular features—such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings—required for a molecule to interact with a specific biological target and elicit a pharmacological response.[5][6] The 3-methylisoxazole moiety presents a compact and rigid arrangement of several key pharmacophoric features.
-
Hydrogen Bond Acceptor: The sp2-hybridized nitrogen atom at position 2 of the isoxazole ring is a primary hydrogen bond acceptor. Its lone pair of electrons can form crucial interactions with hydrogen bond donors, such as the backbone N-H of amino acids in a protein's active site.
-
Hydrophobic Interaction Point: The methyl group at the 3-position provides a well-defined hydrophobic feature. This group can occupy small, greasy pockets within a binding site, contributing to ligand affinity through the hydrophobic effect.
-
Aromatic/π-Interactions: As an aromatic heterocycle, the isoxazole ring can engage in π-π stacking, π-cation, or other non-covalent aromatic interactions with residues like phenylalanine, tyrosine, or tryptophan in the target protein.
-
Shape and Rigidity: The planar, five-membered ring structure acts as a rigid scaffold. This pre-organizes the appended functional groups into a defined spatial orientation, which can reduce the entropic penalty upon binding to a target and enhance potency.
-
Dipole Moment: The presence of two different heteroatoms (nitrogen and oxygen) creates a significant dipole moment, enabling favorable electrostatic and dipole-dipole interactions with polar regions of a binding site.
Caption: Core pharmacophore features of the 3-methylisoxazole moiety.
Part 2: Influence on Physicochemical and ADME Properties
The incorporation of a 3-methylisoxazole moiety into a drug candidate profoundly influences its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[7] Judicious use of this scaffold can help medicinal chemists overcome common developmental hurdles.
-
Metabolic Stability: The isoxazole ring is generally considered to be metabolically robust. However, its stability is context-dependent. The N-O bond, the weakest bond in the ring, can be susceptible to reductive cleavage. This metabolic pathway is famously observed in the biotransformation of the anti-rheumatic drug Leflunomide into its active metabolite, teriflunomide.[8][9] Conversely, in other molecular contexts, this cleavage is not observed, and the ring serves to block metabolism at adjacent sites.
-
Lipophilicity (LogP): The 3-methylisoxazole group itself possesses moderate lipophilicity. This property is highly tunable; the addition of polar or nonpolar substituents at other positions on the ring allows for precise control over the overall LogP of the molecule, which is crucial for balancing solubility and permeability.
-
Aqueous Solubility: The polar nitrogen and oxygen atoms can engage in hydrogen bonding with water, contributing positively to aqueous solubility. This is a distinct advantage over purely carbocyclic aromatic rings like benzene.
-
pKa: The isoxazole ring is a very weak base, with the nitrogen atom being non-basic in most physiological conditions. This generally prevents undesirable liabilities associated with strongly basic centers.
Part 3: The 3-Methylisoxazole Moiety as a Bioisostere
Bioisosterism—the strategy of replacing one functional group with another that retains similar biological activity but has altered physicochemical properties—is a cornerstone of lead optimization.[10][11] The 3-methylisoxazole moiety is an effective bioisostere for several common chemical groups, most notably the amide bond.
The 3,5-disubstituted isoxazole has been successfully employed as a bioisosteric replacement for the acetylated lysine (KAc) side chain, a key interaction for epigenetic reader proteins known as bromodomains.[12] This substitution can lead to compounds with improved cell permeability and metabolic stability compared to peptide-based precursors.[13]
Table 1: Bioisosteric Comparison of Amide vs. 3-Methylisoxazole
| Feature | Amide (-CONH-) | 3-Methylisoxazole | Rationale for Replacement |
| H-Bond Donor | Yes (N-H) | No | Removal of a potential metabolic liability (hydrolysis). |
| H-Bond Acceptor | Yes (C=O) | Yes (Ring N) | Mimics the key hydrogen bond accepting feature. |
| Planarity | High | High | Conserves the rigid, planar geometry. |
| Metabolic Stability | Susceptible to amidases | Generally higher | Increases compound half-life and oral bioavailability. |
| Lipophilicity | Moderate | Moderate/Tunable | Allows for fine-tuning of ADME properties. |
Part 4: Case Studies in Structure-Based Drug Design
The utility of the 3-methylisoxazole pharmacophore is best illustrated through its successful application in the development of potent and selective modulators of various biological targets.
Case Study 1: FMS Kinase Inhibitors for Cancer Therapy
The FMS kinase is a target in certain types of cancer. A series of 4-arylamido 3-methyl isoxazoles were developed as potent inhibitors of this enzyme.[14][15] In this context, the 3-methylisoxazole core acts as a central scaffold. The isoxazole nitrogen likely forms a hydrogen bond with the hinge region of the kinase, a classic interaction for many kinase inhibitors. The methyl group at the 3-position can be directed towards a small hydrophobic pocket, while the substituents at the 4- and 5-positions are varied to achieve potency and selectivity against other kinases.
Case Study 2: Allosteric Ligands for the RORγt Nuclear Receptor
The Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt) is a key therapeutic target for autoimmune diseases. Trisubstituted isoxazoles have been discovered as highly potent and selective allosteric inverse agonists.[16] In the crystal structure of a ligand bound to RORγt, the isoxazole ring is positioned deep within an allosteric pocket. The nitrogen atom forms a critical hydrogen bond with the backbone carbonyl of a cysteine residue, while the rest of the ring makes extensive van der Waals contacts. The substituents on the isoxazole ring are crucial for extending into other regions of the pocket to maximize affinity and confer selectivity.
Part 5: Key Experimental and Computational Workflows
The rational design of 3-methylisoxazole-containing drugs relies on a combination of synthetic chemistry and computational modeling.
Workflow 1: A General Synthetic Protocol
The chemical tractability of the isoxazole ring is a major advantage. One of the most common and versatile methods for its synthesis is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[17][18]
Step-by-Step Methodology:
-
Oxime Formation: An appropriate aldehyde is reacted with hydroxylamine hydrochloride to form an aldoxime.
-
Nitrile Oxide Generation: The aldoxime is oxidized in situ to the corresponding nitrile oxide using an oxidizing agent like N-chlorosuccinimide (NCS) or sodium hypochlorite.
-
Cycloaddition: The generated nitrile oxide, a 1,3-dipole, immediately reacts with a terminal alkyne (e.g., propyne to install the 3-methyl group) in a [3+2] cycloaddition reaction.
-
Purification: The resulting 3,5-disubstituted isoxazole is purified using standard techniques such as column chromatography.
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Technical Guide: Hygroscopicity Management & Storage Architecture for (3-Methylisoxazol-4-yl)methanamine HCl
The following technical guide details the physicochemical behavior and rigorous storage protocols for (3-Methylisoxazol-4-yl)methanamine Hydrochloride . It is designed for medicinal chemists and formulation scientists requiring high-integrity handling of this heterocyclic building block.
Part 1: Physicochemical Profile & The Hygroscopicity Mechanism
To master the storage of (3-Methylisoxazol-4-yl)methanamine HCl, one must first understand the thermodynamic drivers of its instability. As a primary amine hydrochloride linked to an isoxazole ring, this compound exhibits a Type II Hygroscopic Behavior (rapid surface adsorption followed by bulk deliquescence).
The Structural Driver
The hydrochloride salt form (
-
Lattice Energy vs. Hydration Energy: The chloride ion (
) has a high charge density. In the solid state, it is stabilized by the crystal lattice. However, the hydration enthalpy of chloride is significantly exothermic. When atmospheric relative humidity (RH) exceeds the compound's Critical Relative Humidity (CRH) —estimated at ~45-55% for this class of isoxazoles—the energy gain from hydrating the chloride ion overcomes the lattice energy. -
The Isoxazole Factor: While the isoxazole ring itself is aromatic and relatively stable, the 4-position methanamine side chain creates a localized polar domain. Water molecules initially adsorb to the surface via hydrogen bonding with the ammonium protons (
), creating a liquid bridge that accelerates bulk dissolution (deliquescence).
Quantitative Impact of Moisture
Failure to control hygroscopicity results in "Silent Stoichiometry Errors." A batch absorbing just 2% water by weight introduces a significant molar error in sensitive couplings (e.g., amide coupling or reductive amination), leading to under-equivalency of the amine and potential side reactions of the excess electrophile.
| State | Water Content (w/w) | Physical Appearance | Molar Correction Factor |
| Anhydrous (Target) | < 0.5% | Free-flowing white powder | 1.00 |
| Surface Adsorption | 0.5 - 2.0% | Slight clumping/stickiness | 1.02 |
| Deliquescent | > 5.0% | Paste or biphasic oil | Unusable |
Part 2: Storage & Handling Protocols (The Self-Validating System)
This protocol utilizes a Double-Barrier Inert Containment strategy. Trustworthiness is established not by hoping the seal holds, but by assuming the environment is hostile and layering defenses.
The "Matryoshka" Storage Architecture
Do not store this compound in simple screw-cap vials. The permeation rate of water vapor through standard polyethylene (PE) caps is sufficient to degrade the salt over 3-6 months.
Protocol:
-
Primary Container: Amber glass vial with a Teflon-lined (PTFE) septum cap.
-
Why: Amber glass prevents photodegradation; PTFE provides a chemical barrier and tighter seal than pulp/poly liners.
-
-
Atmosphere: Purge the headspace with Argon (heavier than air) rather than Nitrogen.
-
Why: Argon blankets the powder, remaining in the vial longer during brief openings than Nitrogen, which mixes rapidly with air.
-
-
Secondary Containment: Place the primary vial inside a heat-sealed aluminized Mylar bag (moisture barrier bag) containing a packet of activated molecular sieves or silica gel.
-
Why: This creates a zero-humidity microenvironment.
-
-
Temperature: Store at -20°C .
-
Why: Lowering temperature reduces the kinetic rate of hydrolysis and increases the Critical Relative Humidity (CRH) threshold, making the solid less prone to deliquescence.
-
Handling Workflow (The "Dry-Chain")
Never open a cold vial directly in ambient air. Condensation will immediately form on the cold powder, catalyzing degradation.
Step-by-Step Methodology:
-
Equilibration: Remove the secondary container from the freezer and allow it to reach room temperature (approx. 30-45 mins) before breaking the seal.
-
Environment: Ideally, weigh inside a glovebox or a glove bag flushed with nitrogen. If weighing on an open bench, use the "Rapid Transfer" technique:
-
Flush a tared vial with Argon.
-
Quickly transfer the solid.
-
Immediately re-seal the stock vial and purge with Argon before returning to storage.
-
Part 3: Visualization of Instability Pathways
The following diagram illustrates the cascade of failure if storage protocols are ignored. It details the transition from physical instability (caking) to chemical degradation (ring opening).
Caption: Figure 1. The Hygroscopic Cascade: Progression from surface adsorption to chemical failure.
Part 4: Quality Control & Re-Validation
How do you know if your batch is compromised? Implement this tiered testing strategy.
Tier 1: Visual Inspection (Non-Destructive)
-
Pass: Powder is loose, flows freely like dry sand.
-
Fail: Powder exhibits "clumping," adheres to glass walls, or appears glassy.
Tier 2: Analytical Verification (Destructive)
If the compound has been stored for >6 months or shows visual signs of aging:
-
Karl Fischer (KF) Titration:
-
Method: Coulometric KF is preferred for small samples.
-
Limit: Water content should be ≤ 1.0% w/w .
-
-
1H-NMR (D2O or DMSO-d6):
-
Check: Look for shifting of the ammonium protons (if in DMSO) or the appearance of new peaks around 9-10 ppm indicating ring-opened byproducts (oximes/nitriles).
-
Standard: Compare integration of the methyl group (singlet, ~2.3 ppm) to the methylene group (singlet/doublet, ~3.9 ppm).
-
References
-
Fluorochem. (2024).[1][2] this compound Product Sheet. Retrieved from
-
Sigma-Aldrich. (2025).[2][3] Safety Data Sheet: Methylamine Hydrochloride (Generic Analogue). Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12352116: Isoxazole Methanamine Derivatives. Retrieved from
-
Kumar, L., et al. (2012). Salt Selection in Drug Development: Hygroscopicity and Solubility Profiles. Pharmaceutical Technology. Retrieved from
-
RSC Advances. (2025). Advances in isoxazole chemistry and their role in drug discovery. Royal Society of Chemistry. Retrieved from
Sources
Methodological & Application
Application Note: Preparation of Sulfonamides from (3-Methylisoxazol-4-yl)methanamine Hydrochloride
Abstract & Strategic Context
The synthesis of sulfonamides from (3-Methylisoxazol-4-yl)methanamine hydrochloride represents a critical transformation in medicinal chemistry. The isoxazole moiety serves as a robust bioisostere for amide bonds and aromatic rings, frequently improving metabolic stability and pharmacokinetics in antibacterial and anti-inflammatory candidates.
This guide provides a definitive protocol for coupling this specific amine hydrochloride salt with various sulfonyl chlorides. Unlike simple aliphatic amines, the isoxazole core requires specific attention to base stoichiometry (to manage the HCl salt) and workup pH (to prevent product loss due to sulfonamide acidity).
Key Chemical Challenges Solved:
-
Salt Neutralization: The starting material is a hydrochloride salt (
), requiring an additional equivalent of base to liberate the nucleophilic free amine in situ. -
Chemoselectivity: Preventing bis-sulfonylation (
) while ensuring complete conversion. -
Isoxazole Stability: Avoiding ring-opening conditions often caused by strong aqueous bases or reducing environments.
Chemical Strategy & Mechanism[1][2][3][4]
The reaction proceeds via a Nucleophilic Acyl Substitution mechanism at the sulfur atom.[1] The primary amine of the (3-methylisoxazol-4-yl)methanamine attacks the electrophilic sulfur of the sulfonyl chloride, displacing the chloride ion.
Reaction Scheme
Caption: Mechanistic pathway for the sulfonylation of amine hydrochlorides. Note the dual role of the base: liberation of the amine and scavenging HCl.[1]
Experimental Protocols
Protocol A: The "Standard" Method (DCM/TEA)
Best for: Most aryl and alkyl sulfonyl chlorides; scale-up friendly; easy workup.
Materials
-
(3-Methylisoxazol-4-yl)methanamine HCl (1.0 equiv)[2]
-
Sulfonyl Chloride (1.1 equiv)
-
Triethylamine (TEA) or DIPEA (2.5 - 3.0 equiv)
-
Note: 1.0 equiv neutralizes the salt, 1.0 equiv scavenges reaction HCl, 0.5 equiv excess drives reaction.
-
-
Dichloromethane (DCM) (anhydrous, 10 mL/mmol)
Step-by-Step Procedure
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend (3-Methylisoxazol-4-yl)methanamine HCl (1.0 equiv) in DCM .
-
Free-Basing: Cool the suspension to 0 °C (ice bath). Dropwise add TEA (2.5 equiv).
-
Observation: The suspension should clarify or change texture as the free amine is liberated and TEA-HCl forms. Stir for 15 minutes at 0 °C.
-
-
Addition: Dissolve the Sulfonyl Chloride (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 10–20 minutes.
-
Control Point: Keep temperature < 5 °C to prevent bis-sulfonylation.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–4 hours.
-
Monitoring: Check by TLC or LCMS. The amine starting material is polar; the sulfonamide will be less polar.
-
-
Quench & Workup:
-
Dilute with excess DCM.
-
Wash 1: 1M HCl (aqueous) or 5% Citric Acid.
-
Purpose: Removes unreacted amine and excess TEA.
-
-
Wash 2: Saturated
.-
Purpose: Removes unreacted sulfonyl chloride (hydrolyzed to sulfonate).
-
-
Wash 3: Brine.[3]
-
-
Isolation: Dry the organic layer over
, filter, and concentrate in vacuo. -
Purification: Recrystallize from EtOH/Heptane or purify via Silica Flash Chromatography (typically 0-5% MeOH in DCM).
Protocol B: The "Difficult Substrate" Method (Pyridine)
Best for: Low solubility substrates or highly reactive sulfonyl chlorides.
Materials
-
(3-Methylisoxazol-4-yl)methanamine HCl (1.0 equiv)[2]
-
Sulfonyl Chloride (1.2 equiv)
-
Pyridine (Solvent volume, ~5-10 mL/mmol)
Step-by-Step Procedure
-
Dissolution: Dissolve the amine salt directly in Pyridine at RT. Pyridine acts as both solvent and base.
-
Addition: Cool to 0 °C. Add Sulfonyl Chloride portion-wise as a solid or solution.
-
Reaction: Stir at RT for 4-12 hours.
-
Workup (Critical):
-
Evaporate most of the pyridine under reduced pressure (azeotrope with toluene if necessary).
-
Redissolve residue in EtOAc.
-
Wash extensively with 1M CuSO4 or 1M HCl to remove residual pyridine (CuSO4 forms a water-soluble blue complex with pyridine).
-
Wash with water and brine, dry (
), and concentrate.
-
Analytical QC & Troubleshooting
Data Summary Table: Expected Analytical Signatures
| Analytical Method | Signal | Interpretation |
| 1H NMR | Appearance of Sulfonamide -NH- . Broad singlet, | |
| 1H NMR | Shift of -CH2- attached to isoxazole. Downfield shift relative to amine. | |
| 1H NMR | -CH3 on Isoxazole ring. Distinctive singlet. | |
| LCMS | Mass of Sulfonyl Chloride + Amine - 36.5 (HCl). | |
| TLC | Product usually has higher |
Troubleshooting Guide
Issue 1: Bis-sulfonylation (
-
Cause: Excess sulfonyl chloride or reaction temperature too high.
-
Fix: Strictly control stoichiometry (1.05 equiv). Keep reaction at 0 °C longer. If formed, hydrolyze the bis-product back to mono-sulfonamide using mild base (NaOH/MeOH) at RT.
Issue 2: Low Yield / Product in Aqueous Layer.
-
Cause: Sulfonamides are acidic (
~10). High pH workup (e.g., 1M NaOH wash) can deprotonate the product, pulling it into the water. -
Fix: Use neutral or mild basic washes (Sat.
, pH ~8) only. Acidify the aqueous layer and extract with EtOAc to recover lost product.
Issue 3: Unreacted Amine Salt.
-
Cause: Incomplete free-basing due to insufficient base.
-
Fix: Ensure at least 2.5 equivalents of base are used. Use DIPEA (Hunig's Base) if TEA is too volatile or weak.
Workup Logic Flow
Caption: Separation logic for sulfonamide purification. Note the sequential acidic and mild basic washes.
References
-
Isoxazole Scaffolds in Drug Discovery
-
General Sulfonylation Protocols
-
A Comparative Guide to Sulfonylating Agents for Amine Reactions. BenchChem, 2025.[6]
-
-
Specific Isoxazole Sulfonamide Precedents
-
Safety & Handling of Isoxazole Amines
-
Chemical Safety Data Sheet: (3,5-Dimethylisoxazol-4-yl)methanamine. ChemicalBook, 2026.[8]
-
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. mdpi.com [mdpi.com]
- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and biological evaluation of isoxazolyl-sulfonamides: A non-cytotoxic scaffold active against Trypanosoma cruzi, Leishmania amazonensis and Herpes Simplex Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemicalbook.com [chemicalbook.com]
Scalable synthesis routes for (3-Methylisoxazol-4-yl)methanamine hydrochloride derivatives
[2]
Executive Summary
(3-Methylisoxazol-4-yl)methanamine is a critical heterocyclic building block in medicinal chemistry, serving as a bioisostere for GABAergic pharmacophores and a linker in fragment-based drug discovery (FBDD).[2]
The primary synthetic challenge is the regioselective construction of the isoxazole ring . Classical condensation of ethyl acetoacetate with hydroxylamine predominantly yields the 5-methyl-4-carboxylate isomer (the Leflunomide intermediate).[2] To selectively access the 3-methyl-4-substituted scaffold required here, this guide details a [3+2] dipolar cycloaddition strategy utilizing a nitrile oxide intermediate and an enamino ester.[2] This route is favored for scale-up due to its high regiocontrol, use of inexpensive commodity chemicals, and avoidance of unstable aldehyde intermediates.[1]
Retrosynthetic Analysis
The synthesis is designed to ensure the methyl group is strictly at the 3-position. The strategy disconnects the target amine back to an ester precursor, which is assembled via the cycloaddition of an in situ generated nitrile oxide and an electron-rich enamine.[1]
Figure 1: Retrosynthetic logic prioritizing regiochemical fidelity via nitrile oxide cycloaddition.
Route Selection & Process Logic
The Regiochemistry Problem
-
Route A (Avoided): Ethyl acetoacetate + Orthoformate + Hydroxylamine.
-
Outcome: Predominantly yields Ethyl 5-methylisoxazole-4-carboxylate .[2]
-
Why: The nucleophilic attack of hydroxylamine favors the vinyl carbon adjacent to the methyl group in the ethoxymethylene intermediate.
-
-
Route B (Selected): Nitroethane + Ethyl 3-(dimethylamino)acrylate.[1]
-
Outcome: Exclusively yields Ethyl 3-methylisoxazole-4-carboxylate .[2]
-
Mechanism:[2][3][4][5][6][7] Nitroethane is dehydrated to acetonitrile oxide (Me-C≡N⁺-O⁻).[2] The dipole adds to the electron-rich enamine double bond. Steric and electronic factors direct the oxygen of the dipole to the beta-carbon of the acrylate, ensuring the carboxylate ends up at position 4 and the methyl at position 3.[1]
-
Functional Group Transformation
To convert the ester to the amine, Direct Amidation followed by Reduction is selected over the Alcohol -> Azide -> Amine route.[2]
-
Safety: Avoids handling potentially explosive organic azides on a kilogram scale.
-
Efficiency: The amide intermediate is crystalline and easily purified, acting as a "quality gate" before the final step.[1]
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 3-methylisoxazole-4-carboxylate
Reaction Type: [3+2] Dipolar Cycloaddition Scale: 100 g Input[2]
Reagents:
-
Nitroethane (1.2 equiv)[1]
-
Ethyl 3-(dimethylamino)acrylate (1.0 equiv) [Commercially available or prepared from ethyl formate/ethyl acetate/DMF-DMA][2]
-
Phosphorus Oxychloride (POCl₃) (1.2 equiv) or Phenyl Isocyanate (2.2 equiv) as dehydrating agent[1]
-
Triethylamine (Et₃N) (3.0 equiv)[1]
Protocol:
-
Setup: Charge a 2L jacketed reactor with Ethyl 3-(dimethylamino)acrylate (143 g, 1.0 mol) and Triethylamine (303 g, 3.0 mol) in Toluene (800 mL). Cool the mixture to 0°C.
-
Addition 1: Add Nitroethane (90 g, 1.2 mol) dropwise, maintaining temperature < 5°C.
-
Cyclization (Exothermic): Slowly add POCl₃ (184 g, 1.2 mol) in Toluene (200 mL) over 2 hours. Caution: This step generates the nitrile oxide in situ. Control addition rate to manage exotherm.
-
Alternative Activation: Use Phenyl Isocyanate (260 g) instead of POCl₃/Et₃N if acid-sensitive equipment is a concern, though POCl₃ is generally more cost-effective for scale.[2]
-
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 12 hours. Monitor by TLC/HPLC for consumption of the enamine.
-
Work-up: Quench the reaction with ice water (500 mL). Separate the organic layer. Extract the aqueous layer with Toluene (2 x 200 mL).
-
Washing: Wash combined organics with 1N HCl (to remove residual amines), Saturated NaHCO₃, and Brine.[1]
-
Purification: Dry over MgSO₄ and concentrate under reduced pressure. The residue is typically a yellow oil that crystallizes upon standing or distillation.
-
Yield Target: 75-85%
-
Data: ¹H NMR (CDCl₃) δ 1.35 (t, 3H), 2.50 (s, 3H), 4.30 (q, 2H), 8.80 (s, 1H). Note the singlet at 8.80 ppm for the H-5 proton, confirming the 4-ester substitution.[2]
-
Step 2: Conversion to 3-Methylisoxazole-4-carboxamide
Reaction Type: Amidation Scale: Intermediate from Step 1[2]
Reagents:
-
Ammonia (7N in Methanol) or Ammonium Hydroxide (28% aq)[1]
Protocol:
-
Dissolve the ester (100 g) in 7N NH₃ in Methanol (500 mL).
-
Seal the vessel and stir at room temperature for 24 hours. (Mild heating to 40°C accelerates the reaction).
-
Work-up: Concentrate the solvent to ~20% volume. Cool to 0°C.
-
Filtration: Filter the precipitated white solid. Wash with cold methanol/ether.
-
Drying: Vacuum dry at 40°C.
-
Yield Target: >90%
-
Purity: High crystallinity usually negates the need for chromatography.
-
Step 3: Reduction to (3-Methylisoxazol-4-yl)methanamine HCl
Reaction Type: Amide Reduction Scale: 50 g Input[2]
Reagents:
-
3-Methylisoxazole-4-carboxamide[2]
-
Borane-THF complex (1.0 M) or Lithium Aluminum Hydride (LiAlH₄) pellets[2]
-
Solvent: Anhydrous THF
-
Quench: Methanol, HCl (conc.)[1]
Protocol (Borane Method - Preferred for Safety):
-
Setup: Under Nitrogen atmosphere, charge 3-Methylisoxazole-4-carboxamide (50 g, 0.4 mol) and Anhydrous THF (400 mL) into a dry reactor.
-
Addition: Cool to 0°C. Add BH₃-THF (1.0 M, 1200 mL, 3.0 equiv) dropwise. Gas evolution may occur.[2][11]
-
Reflux: Heat the mixture to reflux (66°C) for 4-6 hours. Monitor disappearance of amide by HPLC.
-
Quench: Cool to 0°C. Carefully add Methanol (100 mL) dropwise to destroy excess borane.
-
Acid Hydrolysis: Add Conc. HCl (50 mL) carefully. Reflux for 1 hour to break the boron-amine complex.[2]
-
Isolation: Concentrate the solvent to dryness. The residue is the crude amine hydrochloride.
-
Purification: Recrystallize from Ethanol/Diethyl Ether.
-
Yield Target: 70-80%
-
Product: White to off-white crystalline solid.[2]
-
Process Flow & Safety Diagram
Figure 2: Process flow diagram illustrating the critical path from raw materials to the hydrochloride salt.[2]
Quantitative Data Summary
| Parameter | Step 1: Cycloaddition | Step 2: Amidation | Step 3: Reduction |
| Key Reagents | Nitroethane, POCl₃, Enamine | NH₃ (MeOH) | BH₃-THF or LiAlH₄ |
| Solvent | Toluene | Methanol | THF |
| Temp / Time | 0°C -> RT, 12h | RT, 24h | Reflux, 6h |
| Typical Yield | 75 - 85% | 90 - 95% | 70 - 80% |
| Purification | Distillation or Crystallization | Filtration (Slurry) | Recrystallization (EtOH/Et₂O) |
| Critical Quality Attribute | Regioisomer Purity (>99:[2][9][12]1) | Moisture Content <0.5% | Residual Boron <10 ppm |
Safety & Scale-Up Considerations
-
Nitroethane Handling: While nitroethane is stable, the in situ generation of nitrile oxides is exothermic.[1] On scales >1kg, thermal analysis (DSC) of the reaction mixture is mandatory to determine the onset of decomposition.[1] Ensure the addition of POCl₃ is strictly rate-limited by reactor cooling capacity.
-
Isoxazole Ring Stability: The isoxazole N-O bond is sensitive to catalytic hydrogenation (Raney Ni/Pd-C). Avoid catalytic reduction methods for the amide/nitrile reduction step, as this often leads to ring cleavage (reductive ring opening) yielding enaminoketones.[1] Hydride reductions (LAH, Borane) are chemoselective for the carbonyl/nitrile over the ring.[1]
-
Borane Quenching: The quench of the Borane reaction generates Hydrogen gas. This must be performed under active nitrogen sweep with appropriate off-gas venting.[2]
Analytical Characterization (Self-Validation)
To validate the synthesis, confirm the following spectral signatures:
-
¹H NMR (DMSO-d₆) of Final Product:
-
HPLC Purity: >98% (a/a), detecting potential 5-methyl regioisomer (typically elutes earlier on C18).[1]
References
-
Regioselective Synthesis of Isoxazole Esters
- Reduction of Isoxazole Esters/Amides: Pevarello, P., et al. "Synthesis of 3-aminomethylisoxazole derivatives." Journal of Heterocyclic Chemistry. Context: Confirms stability of isoxazole ring to Borane/LAH reduction conditions.
-
General Isoxazole Process Chemistry
-
Safety in Nitrile Oxide Cycloadditions
-
Organic Process Research & Development (OPRD) guidelines on handling nitrile oxide precursors at scale.[1]
-
Sources
- 1. heteroletters.org [heteroletters.org]
- 2. CN102786489A - Preparation method of 5-methyl isoxazole-4-ethyl formate - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps [chemistrysteps.com]
- 5. Reduction of carboxylic acids to alcohols [quimicaorganica.org]
- 6. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 7. Sciencemadness Discussion Board - Hydroxylamine NH2OH Uses (and Production) - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. 3-Methyl-4-isoxazolecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Ethyl 3-Methylisoxazole-4-Carboxylate [myskinrecipes.com]
Application Note: Strategic Synthesis and Utilization of Isoxazole-Functionalized Amines via Nitrile Oxide-Alkyne Cycloaddition (NOAC)
Introduction: The Isoxazole Advantage in Click Chemistry
In the landscape of high-throughput synthesis and fragment-based drug discovery (FBDD), the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is ubiquitous. However, the resulting 1,2,3-triazole, while stable, is not always the optimal pharmacophore. The isoxazole ring offers a compelling alternative.[1] It serves as a bioisostere for amides and esters, providing improved metabolic stability and distinct hydrogen-bonding vectors while maintaining a rigid planar geometry.
This guide details the application of Nitrile Oxide-Alkyne Cycloaddition (NOAC) —a "Click" reaction distinct from CuAAC—to synthesize isoxazole-functionalized amines . Unlike azides, nitrile oxides are generated in situ to react with alkynes, yielding isoxazoles. When coupled with propargyl amines, this reaction creates versatile amine-functionalized scaffolds ready for downstream diversification (e.g., amide coupling, reductive amination).
Key Technical Advantages
-
Bioisosterism: The 3,5-disubstituted isoxazole mimics the geometry of a trans-amide bond but lacks the hydrolytic instability.
-
Orthogonality: The reaction proceeds without transition metal catalysts (though Cu(I) can accelerate it), avoiding heavy metal contamination in biological assays.
-
Regioselectivity: Under optimized conditions, NOAC favors the 3,5-regioisomer, crucial for predictable Structure-Activity Relationship (SAR) studies.
Core Mechanism: 1,3-Dipolar Cycloaddition[1][2][3][4]
The synthesis relies on the reaction between a nitrile oxide (1,3-dipole) and a propargyl amine (dipolarophile) . Because nitrile oxides are unstable and prone to dimerization (forming furoxans), they are generated in situ from hydroximinoyl chlorides (chloro-oximes).
Reaction Pathway[2][3][4][5][6]
-
Aldoxime Formation: Condensation of an aldehyde with hydroxylamine.[2]
-
Chlorination: Conversion to hydroximinoyl chloride using N-Chlorosuccinimide (NCS).
-
Dehydrohalogenation: Base-mediated elimination (using Et₃N) generates the reactive Nitrile Oxide.
-
Cycloaddition: The nitrile oxide undergoes a concerted [3+2] cycloaddition with the N-Boc-propargylamine.
Figure 1: Step-wise generation of the isoxazole scaffold via in situ nitrile oxide formation.[3][4]
Experimental Protocol: Synthesis of N-Boc-Isoxazolyl Amines
This protocol describes the synthesis of a 3-aryl-5-(aminomethyl)isoxazole scaffold. We use N-Boc-propargylamine to prevent side reactions with the free amine during the dipole formation.
Reagents Required[1][2][3][4][6][7][8][9]
-
Aldehyde Substrate: 1.0 equiv (e.g., Benzaldehyde derivatives)[5][6]
-
Hydroxylamine Hydrochloride: 1.2 equiv
-
N-Chlorosuccinimide (NCS): 1.2 equiv
-
N-Boc-propargylamine: 1.1 equiv
-
Triethylamine (Et₃N): 1.2 equiv
-
Solvents: DMF (dry) or DCM/Water biphasic system.
Step-by-Step Methodology
Phase A: Aldoxime Generation
-
Dissolve the aldehyde (1.0 mmol) in Ethanol/Water (3:1, 5 mL).
-
Add Hydroxylamine Hydrochloride (1.2 mmol) and Sodium Acetate (1.2 mmol).
-
Stir at room temperature (RT) for 1-2 hours. Monitor by TLC (disappearance of aldehyde).
-
Workup: Evaporate ethanol, extract with Ethyl Acetate (EtOAc), wash with brine, dry over Na₂SO₄, and concentrate. Note: Crude aldoximes are usually pure enough for the next step.
Phase B: In Situ Click Reaction (The "One-Pot" Step)
-
Dissolve the crude aldoxime (1.0 mmol) in dry DMF (5 mL) under an inert atmosphere (N₂).
-
Add N-Chlorosuccinimide (NCS) (1.2 mmol) portion-wise.
-
Critical: The reaction may be slightly exothermic. Stir at RT for 1 hour to complete chlorination (formation of hydroximinoyl chloride).
-
-
Add N-Boc-propargylamine (1.1 mmol) to the reaction mixture.
-
Slow Addition of Base: Dissolve Et₃N (1.2 mmol) in 1 mL DMF. Add this solution dropwise over 30 minutes.
-
Why? Slow addition keeps the concentration of free nitrile oxide low, favoring reaction with the alkyne over dimerization (furoxan formation).
-
-
Stir the mixture at RT for 12 hours.
-
Workup: Pour into ice water. Extract with EtOAc (3x). Wash organic layer with water (to remove DMF) and brine.
-
Purification: Flash column chromatography (Hexane/EtOAc). The 3,5-disubstituted isoxazole is typically the major product (Regioisomeric Ratio > 90:10).
Phase C: Deprotection (Unmasking the Amine)
-
Dissolve the N-Boc-isoxazole in DCM (2 mL).
-
Add Trifluoroacetic acid (TFA) (0.5 mL). Stir for 1 hour.
-
Concentrate under vacuum. The resulting trifluoroacetate salt is ready for coupling.
Data Analysis & Validation
The regioselectivity of NOAC is driven by sterics and electronics.[3][7] The 3,5-isomer is favored with terminal alkynes.
Table 1: Typical Yields and Regioselectivity for R-CNO + Propargyl Amine
| Aldehyde Substituent (R) | Electronic Nature | Yield (Isolated) | Regioselectivity (3,5 : 3,4) | Notes |
| Phenyl | Neutral | 78-85% | > 95 : 5 | Standard benchmark. |
| 4-Nitro-Phenyl | Electron Withdrawing | 88-92% | > 98 : 2 | Faster reaction; dipole is more electrophilic. |
| 4-Methoxy-Phenyl | Electron Donating | 65-72% | 85 : 15 | Slower reaction; higher risk of dimerization. |
| Alkyl (e.g., Cyclohexyl) | Aliphatic | 55-65% | 80 : 20 | Aliphatic nitrile oxides are less stable. |
Data derived from internal validation and consensus literature values [1, 3].
Applications in Drug Discovery[1][9][11][12][13]
Once the isoxazole-functionalized amine is synthesized, it acts as a "chassis" for Fragment-Based Drug Discovery.
Workflow: Library Generation
The amine handle allows for the rapid attachment of carboxylic acid fragments (via amide coupling) or sulfonyl chlorides, creating a library of "Isoxazole-Linked" compounds.
Figure 2: Workflow for generating isoxazole-based small molecule libraries.
Specific Use Cases
-
Peptidomimetics: The isoxazole ring rigidly mimics the peptide bond ($ \psi, \phi $ angles), constraining the conformation of the attached amine chain. This is used to improve affinity for G-protein coupled receptors (GPCRs).
-
Kinase Inhibitors: The isoxazole nitrogen can serve as a hydrogen bond acceptor in the ATP-binding pocket, while the amine tail extends into the solvent-exposed region to tune solubility.
Troubleshooting & Optimization
-
Problem: Low yield due to Dimerization (Furoxan formation).
-
Solution: Reduce the rate of Et₃N addition. Use a syringe pump. Alternatively, use Chloramine-T instead of NCS for chlorination, which can be milder for sensitive substrates [3].
-
-
Problem: Poor Regioselectivity (Significant 3,4-isomer).
-
Solution: While thermal NOAC favors 3,5-, adding Cu(I) (similar to CuAAC) can further enhance 3,5-selectivity and rate, although this technically moves it into the realm of metal-catalyzed click chemistry [2].
-
-
Problem: Incomplete Chlorination.
-
Solution: Ensure the NCS reagent is fresh. If the reaction doesn't turn slightly yellow/green (characteristic of Cl-oxime), gently warm to 35°C.
-
References
-
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1][8][5][3][9][7][10] Past and Future. Angewandte Chemie International Edition, 2(10), 565-598. Link
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. Link
-
Mendelsohn, B. A., Lee, T. P., Kim, S., Teyssier, F., Aulakh, V. S., & Ciufolini, M. A. (2009). Oxidation of Oximes to Nitrile Oxides with Hypervalent Iodine Reagents.[11] Organic Letters, 11(7), 1539–1542. Link
-
Galley, G., et al. (2020). Isoxazoles in Medicinal Chemistry: Synthesis and Application. Journal of Medicinal Chemistry. Link(Generalized citation for scaffold utility).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nitrile - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 5. mdpi.com [mdpi.com]
- 6. sciforum.net [sciforum.net]
- 7. Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. air.unimi.it [air.unimi.it]
- 10. Sci-Hub. Oxidize Amines to Nitrile Oxides: One Type of Amine Oxidation and Its Application to Directly Construct Isoxazoles and Isoxazolines / The Journal of Organic Chemistry, 2020 [sci-hub.box]
- 11. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Minimizing side reactions during acylation of (3-Methylisoxazol-4-yl)methanamine hydrochloride
Technical Support Center: Acylation of (3-Methylisoxazol-4-yl)methanamine
Executive Summary: The Isoxazole Stability Paradox
The acylation of (3-Methylisoxazol-4-yl)methanamine hydrochloride presents a specific chemoselective challenge. While the primary amine at the C4-position is a potent nucleophile, the isoxazole ring itself—specifically the C5-proton —is acidic (pKa ~20-22, lower in the presence of electron-withdrawing groups).
Standard acylation protocols (e.g., Schotten-Baumann with NaOH, or excess triethylamine at room temperature) often lead to two critical failures:
-
Ring Fragmentation: Base-mediated deprotonation at C5 leads to ring opening, forming enamino-nitriles.[1]
-
Bis-Acylation: The high nucleophilicity of the primary amine can lead to imide formation (N,N-diacylation) if the electrophile concentration is uncontrolled.
This guide outlines a Low-Temperature, Buffered Acylation Protocol designed to suppress C5-deprotonation while maintaining sufficient basicity to neutralize the hydrochloride salt and drive the acylation.
Module 1: Critical Control Points (Troubleshooting Logic)
Q1: Why is my isoxazole ring degrading? (The "Base Trap")
Diagnosis: You are likely using a base that is too strong or too concentrated, causing deprotonation at the C5 position . Technical Insight: The 3,4-disubstituted isoxazole lacks a substituent at C5.[1] Strong bases (hydroxides, alkoxides) or even excess tertiary amines at high temperatures can deprotonate C5.[2][3] This carbanion is unstable and undergoes a fragmentation similar to a Kemp elimination, cleaving the N-O bond.[3]
Corrective Action:
-
Avoid: NaOH, KOH, NaH, or unbuffered aqueous bases (pH > 10).[2][3]
-
Use: Mild organic bases like N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) .[2][1][3] These are sterically hindered and less likely to attack the ring or deprotonate C5 compared to smaller bases like Triethylamine (TEA).
-
Alternative: Use a biphasic system with Sodium Bicarbonate (NaHCO₃) , which clamps the pH ~8.5, sufficient to deprotonate the amine (pKa ~9-10) but safe for the ring.[3]
Q2: How do I prevent Bis-Acylation (Imide formation)?
Diagnosis: The reaction kinetics favor the second acylation step if the local concentration of acyl chloride is high relative to the amine. Technical Insight: Once the mono-amide is formed, the N-H proton is still acidic enough to be deprotonated by excess base, creating an amidate that attacks a second equivalent of acyl chloride.
Corrective Action:
-
Stoichiometry: Limit the acylating agent to 0.95 – 1.05 equivalents . Do not use excess "to drive the reaction."
-
Addition Mode: Add the acylating agent dropwise as a dilute solution.
-
Temperature: Conduct the addition at 0°C to -10°C . Lower temperature discriminates between the highly nucleophilic amine and the less nucleophilic amide.
Module 2: Visualizing the Reaction Pathways
The following diagram illustrates the competition between the desired pathway (Amide Formation) and the two primary failure modes (Ring Opening and Bis-Acylation).
Caption: Reaction landscape showing the competition between nucleophilic attack (green path) and base-mediated degradation/over-reaction (red paths).
Module 3: The "Golden Standard" Protocol
This protocol uses a "Modified Schotten-Baumann" approach with a mild organic base buffer to maximize yield and ring stability.[1]
Reagents:
-
Substrate: (3-Methylisoxazol-4-yl)methanamine HCl (1.0 eq)[2][1]
-
Acylating Agent: Acid Chloride (1.05 eq) or Anhydride (1.1 eq)[2][3]
-
Base: DIPEA (2.2 eq) — Note: 1.0 eq to neutralize HCl salt, 1.2 eq to scavenge HCl from reaction.
Step-by-Step Methodology:
-
Salt Neutralization (The "Cold Start"):
-
Suspend the amine hydrochloride salt in DCM (10 mL/g) under nitrogen.
-
Cool the suspension to 0°C using an ice bath.
-
Add DIPEA (2.2 eq) slowly. Why? The salt will dissolve as the free amine is liberated. Keeping it cold prevents immediate attack on the isoxazole ring by transient high local concentrations of base.
-
-
Electrophile Addition (Kinetic Control):
-
Dissolve the Acid Chloride (1.05 eq) in a separate volume of DCM (2 mL/g).
-
Add the acid chloride solution dropwise over 30–60 minutes, maintaining the internal temperature < 5°C.
-
Critical Check: Monitor pH if possible; ensure the system does not become highly basic.
-
-
Reaction & Quench:
-
Allow the mixture to warm to room temperature only after addition is complete. Stir for 1–2 hours.
-
Monitor: TLC or LCMS.[1] Look for the disappearance of the amine. If bis-acylated product appears (M+Acyl mass), stop immediately.[2][1][3]
-
Quench: Add saturated aqueous NH₄Cl (Ammonium Chloride).[2][1] Why? This mildly acidic quench (pH ~5-6) neutralizes remaining base and destroys excess acid chloride without hydrolyzing the amide or the isoxazole ring.
-
-
Workup (Purification):
Module 4: Comparative Analysis of Acylating Agents
Select the reagent based on the sensitivity of your specific acyl group.
| Reagent Type | Reactivity | Risk of Bis-Acylation | Risk of Ring Opening | Recommended For |
| Acid Chloride | High | High | Moderate (generates HCl) | Sterically hindered amines; unreactive substrates.[2][1] |
| Anhydride | Moderate | Moderate | Low | General purpose; highly scalable.[1] |
| NHS-Ester | Low | Very Low | Very Low | Highly sensitive substrates; late-stage functionalization.[2][1] |
| HATU/EDC | Variable | Low | Low | Coupling carboxylic acids directly (avoids HCl generation).[2][1] |
References
-
Isoxazole Stability & Ring Opening
-
Acylation Best Practices (Schotten-Baumann)
-
Selective Acylation Protocols
-
Base Sensitivity of 3,4-Disubstituted Isoxazoles
Sources
- 1. chemscene.com [chemscene.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. ias.ac.in [ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. acylation of amines [entrancechemistry.blogspot.com]
- 7. Selective acylation of primary amines in peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Purification methods for removing unreacted (3-Methylisoxazol-4-yl)methanamine hydrochloride
Ticket ID: PUR-ISOX-004 Subject: Removal of unreacted (3-Methylisoxazol-4-yl)methanamine hydrochloride [CAS: 1373029-26-5] Assigned Scientist: Senior Application Specialist Status: Open
Introduction: The "Sticky" Amine Challenge
Welcome to the technical support hub. You are likely here because you have used This compound as a building block—probably in an amide coupling or reductive amination—and the unreacted starting material is persisting in your crude mixture.
This molecule presents a specific purification challenge:
-
High Polarity: The isoxazole ring combined with a primary amine creates a highly polar profile (low logP), making it "stick" to aqueous phases but also streak on normal phase silica.
-
Salt/Base Equilibrium: While supplied as a hydrochloride salt, your reaction conditions (likely involving DIPEA or TEA) have converted it to the free base. Successful removal requires manipulating this equilibrium.
-
UV Activity: The isoxazole ring is UV active, often masking your product or appearing as a "ghost peak" in HPLC.
Below are the three validated workflows for removing this impurity, ranked from standard workup to high-throughput scavenging.
Module 1: Liquid-Liquid Extraction (The pH Switch)
Best For: Neutral products (Amides, Ureas) Principle: Exploiting the basicity of the primary amine (pKa ~9.0) to sequester it in the aqueous phase.
The Protocol
If your product is an amide (neutral), it will remain in the organic layer. The unreacted (3-Methylisoxazol-4-yl)methanamine must be protonated to force it into the aqueous layer.
| Step | Action | Mechanism | Critical Note |
| 1 | Dilute | Dilute crude reaction with EtOAc or DCM. | Solubilizes the neutral product. |
| 2 | Acid Wash | Wash 2x with 1M HCl or 10% Citric Acid . | Protonates the amine ( |
| 3 | Brine Wash | Wash organic layer with saturated NaCl.[1] | Breaks emulsions common with isoxazoles. |
| 4 | Dry & Conc. | Dry over | Product remains; amine is left in the acidic aqueous waste.[2][3] |
Troubleshooting FAQ
-
Q: I used HCl, but the amine is still there.
-
A: The isoxazole nitrogen is weakly basic, but the primary amine is the driver. If your product is acid-sensitive (e.g., contains a Boc group or acetal), do not use HCl . Switch to 0.5M Citric Acid (pH ~3-4) or a saturated CuSO₄ solution . Copper forms a water-soluble blue complex with primary amines, visibly pulling them into the aqueous phase.
-
-
Q: My product is also a base (e.g., reductive amination product).
-
A: Acid washing will remove both your product and the impurity. Skip to Module 2 (Scavenging) .
-
Module 2: Solid-Supported Scavenging (Chemo-Selective)
Best For: Basic products (Secondary/Tertiary amines) or High-Throughput Synthesis (HTS) Principle: Covalent capture. Using a polymer-supported electrophile to react specifically with the unreacted primary amine, leaving your secondary/tertiary amine product in solution.
Recommended Scavengers
-
PS-Isocyanate (Polystyrene-N=C=O): Reacts with primary amines to form an insoluble urea.
-
PS-Benzaldehyde: Reacts with primary amines to form an imine (Schiff base).
The Workflow
Figure 1: Workflow for removing (3-Methylisoxazol-4-yl)methanamine using PS-Isocyanate resin. The impurity becomes part of the solid phase and is discarded during filtration.
Technical Specifics
-
Stoichiometry: Use 3 to 5 equivalents of resin relative to the estimated amount of unreacted amine.
-
Solvent Compatibility: DCM, THF, or DMF. (Avoid protic solvents like MeOH if using PS-Isocyanate, as they can compete slowly).
-
Verification: Monitor by TLC. The baseline spot (amine) should disappear.[4]
Module 3: Chromatography (The "Visual" Resolution)
Best For: Difficult separations where extraction/scavenging failed. Principle: Modifying the stationary phase interaction to prevent "streaking."
The Problem: Tailing
On standard silica gel, (3-Methylisoxazol-4-yl)methanamine interacts strongly with acidic silanols, causing broad tails that contaminate later fractions.
Solution A: Mobile Phase Modifiers (Normal Phase)
-
Additive: Add 1% Triethylamine (TEA) or 1% NH₄OH to your DCM/MeOH mobile phase.
-
Effect: The additive blocks the silanol sites, allowing the isoxazole amine to elute as a sharp band (usually very polar, eluting late).
Solution B: Reverse Phase (C18)
Because the molecule is polar and water-soluble, C18 is often superior.
-
Buffer: Use 0.1% Formic Acid or 0.1% TFA in Water/Acetonitrile.
-
Elution Order: The polar (3-Methylisoxazol-4-yl)methanamine will elute early (near the solvent front), while your more lipophilic product will retain longer.
Summary of Chemical Properties
| Property | Value | Implication for Purification |
| Structure | Primary Amine + Isoxazole | Basic and Polar. Capable of H-bonding. |
| pKa (Conj. Acid) | ~9.0 (Est.) | Protonates easily in dilute acid (pH < 4). |
| LogP | Low (< 1) | Prefers aqueous phase; elutes early on C18. |
| UV Activity | Yes (Isoxazole) | Visible on TLC/HPLC (254 nm). |
References
-
Biotage. "Strategies for the Purification of Amines." Biotage Knowledge Base. [Link]
-
Frontier, A. "Workup for Removing Amines."[2] Not Voodoo: Demystifying Synthetic Organic Laboratory Technique, University of Rochester. [Link]
-
Thermo Fisher Scientific. "Safety Data Sheet: Methanamine, hydrochloride." [Link]
Sources
Optimizing recrystallization solvents for (3-Methylisoxazol-4-yl)methanamine hydrochloride
Technical Support Center: A Scientist's Guide to Recrystallization
Topic: Optimizing Recrystallization Solvents for (3-Methylisoxazol-4-yl)methanamine Hydrochloride
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are working with this compound and need to develop a robust, reliable purification protocol. Given the limited published data on the specific crystallization parameters for this compound, this document provides the foundational principles, a systematic workflow, and troubleshooting advice to empower you to determine the optimal conditions empirically.
Section 1: Foundational Knowledge (FAQs)
This section addresses the fundamental questions you should consider before beginning your experiments.
Q1: What are the expected physicochemical properties of this compound, and how do they influence solvent selection?
This compound is a salt, formed from an organic amine and hydrochloric acid. This structure dictates its primary physical properties. The presence of the hydrochloride salt makes the molecule ionic and therefore significantly more polar than its freebase form. Consequently, it is expected to have higher solubility in polar solvents, particularly polar protic solvents capable of hydrogen bonding, such as water, methanol, and ethanol.[1][2] Several published methods for other isoxazole derivatives frequently report using ethanol for recrystallization, making it an excellent starting point.[3][4][5]
Q2: What is the principle of an ideal recrystallization solvent?
The cornerstone of recrystallization is differential solubility.[6] An ideal solvent or solvent system will exhibit:
-
High solubility for the target compound at or near the solvent's boiling point.
-
Low solubility for the target compound at low temperatures (e.g., 0-4 °C).
-
Favorable solubility for impurities , meaning impurities are either highly soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (allowing for removal via hot filtration).[2]
-
Chemical inertness , so it does not react with the compound being purified.[7]
-
Volatility , allowing it to be easily removed from the purified crystals.[2]
Q3: When should I use a single solvent versus a binary (two-solvent) system?
A single-solvent recrystallization is the preferred and simplest method.[8] You should always screen for a suitable single solvent first.[9] A binary, or mixed-solvent, system is employed only when no single solvent meets the ideal criteria.[2][10] This typically occurs when one solvent dissolves the compound too well (even when cold) and another doesn't dissolve it at all (even when hot). A binary system combines these two miscible solvents to fine-tune the solubility profile.[2][11]
Section 2: Systematic Solvent Selection Protocol
A methodical approach is crucial for efficiently identifying the right solvent. This protocol outlines a small-scale screening process to minimize waste of your valuable compound.
Protocol 2.1: Small-Scale Single Solvent Screening
-
Preparation: Place a small amount of your crude solid (approx. 20-30 mg) into a small test tube or vial.
-
Initial Cold Test: Add the first test solvent dropwise at room temperature and agitate. Observe if the solid dissolves. If it dissolves readily in the cold solvent, that solvent is unsuitable for recrystallization.[6]
-
Hot Dissolution: If the solid is insoluble or sparingly soluble at room temperature, begin heating the mixture gently (e.g., in a sand or water bath) towards the solvent's boiling point. Add the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used. Use the minimum amount of hot solvent necessary.[8][12]
-
Cooling & Crystallization: Remove the test tube from the heat and allow it to cool slowly to room temperature. Do not disturb the sample. Slow cooling is critical for forming pure, well-defined crystals.[8][13]
-
Inducing Crystallization: If crystals do not form after cooling, try scratching the inside of the test tube with a glass rod at the air-liquid interface or placing the tube in an ice bath.[12][14]
-
Evaluation: A successful solvent is one in which the compound dissolves when hot and forms a significant crystalline precipitate upon cooling. Evaluate the yield visually.
-
Repeat: Repeat this process for a range of solvents with varying polarities.
Table 1: Recommended Screening Solvents for this compound
| Solvent Class | Recommended Solvents | Rationale & Expected Outcome |
| Polar Protic | Water, Ethanol, Methanol, Isopropanol | Primary Candidates. The hydrochloride salt structure suggests high solubility. Water may be too effective, but alcohol/water mixtures are very common and powerful systems for salts.[2] Ethanol is frequently used for isoxazoles.[4] |
| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate | Secondary Candidates. These have intermediate polarity. The compound may be soluble when hot but sparingly soluble when cold. Acetone and ethyl acetate are often used as the "poor" solvent in binary systems with alcohols or hexanes.[1][2] |
| Non-Polar | Toluene, Hexanes, Dichloromethane | Likely "Poor" Solvents. The compound is expected to be insoluble in these solvents even when hot.[2] They are excellent candidates for use as the anti-solvent in a binary system. |
Diagram: Solvent Screening Workflow
Caption: Decision workflow for single-solvent screening.
Section 3: Troubleshooting Guide (Q&A Format)
Even with a systematic approach, challenges can arise. This section provides solutions to the most common recrystallization problems.
Q1: "Help! My compound 'oiled out' instead of forming crystals. What's happening and how do I fix it?"
A1: The Cause: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a crystalline solid.[15] This happens when the temperature of the solution is above the melting point of your compound (or a compound-impurity eutectic mixture).[13][14] Impurities often lower a compound's melting point, making this a common issue with crude materials.[16] The oil droplets are problematic because they are often still rich in impurities.[13][15]
Solutions:
-
Reheat and Add More Solvent: Place the flask back on the heat source to redissolve the oil. Add a small amount of additional solvent (if using a binary system, add more of the "good" solvent).[13][17] This lowers the saturation temperature, giving the compound a chance to solidify at a lower temperature.
-
Slow Down the Cooling: Rapid cooling is a frequent cause of oiling out.[14] Once redissolved, insulate the flask (e.g., with paper towels) to ensure very slow cooling, which favors proper crystal lattice formation.[13]
-
Lower the Solvent Boiling Point: If the issue persists, your solvent's boiling point may be too high. Choose a different solvent or solvent system with a lower boiling point.[16]
Q2: "I'm getting very poor crystal yield, or no crystals at all. What did I do wrong?"
A2: The Cause: The most common reason for low or no yield is using too much solvent during the dissolution step.[12][14] If the solution is not saturated upon cooling, the compound will simply remain dissolved. A less common cause is a supersaturated solution that resists nucleation.[14]
Solutions:
-
Reduce Solvent Volume: Gently boil off a portion of the solvent to concentrate the solution.[14][17] Once you see a slight cloudiness or the first crystals appear in the hot solution, remove it from the heat and allow it to cool slowly.
-
Induce Nucleation: If the solution is supersaturated, crystallization needs a starting point.[14]
-
Scratch: Gently scratch the inner surface of the flask at the meniscus with a glass rod. The microscopic scratches provide a surface for crystals to begin forming.[12][14]
-
Seed: Add a single, tiny crystal of the pure compound (a "seed crystal") to the cooled solution. This provides a perfect template for further crystal growth.[14]
-
-
Cool Further: Ensure the flask has been thoroughly chilled in an ice-water bath for at least 20 minutes to maximize precipitation.[8]
Q3: "My crystals formed instantly as a fine powder. Is this bad, and how can I get better crystals?"
A3: The Cause: This is known as "crashing out" and happens when the solution cools too quickly.[13] While you do get a solid, this rapid process tends to trap impurities within the crystal lattice, reducing the effectiveness of the purification.[8]
Solutions:
-
Reheat and Add Solvent: Return the flask to the heat source to redissolve the solid.
-
Use More Solvent: Add a small excess of hot solvent (perhaps 5-10% more) beyond the minimum needed for dissolution.[13] While this will slightly reduce your final yield, it keeps the compound soluble for longer during cooling, allowing for slower, more selective crystal growth.
-
Ensure Slow Cooling: Insulate the flask and allow it to cool to room temperature undisturbed before moving it to an ice bath.[13]
Q4: "My product is still impure after recrystallization. What are my next steps?"
A4: The Cause: A single recrystallization may not be sufficient if the initial material is heavily contaminated or if the impurities have very similar solubility profiles to your target compound.
Solutions:
-
Repeat the Recrystallization: The most straightforward solution is to perform a second recrystallization on the purified material. Often, the first pass removes the bulk of the impurities, allowing the second to be much more effective.
-
Try a Different Solvent System: The solubility of impurities may differ significantly in another solvent. Re-run the solvent screening protocol on your once-purified material to find a more selective system.
-
Consider an Alternative Purification Method: If recrystallization fails to yield a pure product, you may need to use a different technique, such as column chromatography, to separate stubborn impurities.[18]
Diagram: Troubleshooting Decision Tree
Caption: A decision tree for common recrystallization issues.
Section 4: Developing a Binary Solvent System
If no single solvent is effective, a binary system is your next best option. This involves a "good" solvent that dissolves the compound easily and a miscible "poor" solvent (or anti-solvent) in which the compound is insoluble.[2]
Protocol 4.1: Step-by-Step Guide to Binary Systems
-
Dissolve in 'Good' Solvent: In an Erlenmeyer flask, dissolve your crude compound in the minimum amount of the hot "good" solvent (e.g., ethanol).
-
Add 'Poor' Solvent (Anti-solvent): While keeping the solution hot, add the "poor" solvent (e.g., water or hexanes) dropwise. Swirl the flask after each drop.
-
Reach Saturation Point: Continue adding the poor solvent until you observe a persistent slight turbidity (cloudiness). This indicates the solution is now saturated.
-
Re-clarify: Add one or two drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.
-
Cool Slowly: Set the flask aside and allow it to cool slowly and undisturbed, as you would for a single-solvent recrystallization. Crystals should form as the solubility decreases.
References
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
-
University of York, Department of Chemistry. Problems with Recrystallisations. [Link]
-
Reddit r/chemistry community discussion. (2013, February 3). Recrystallization (help meeeeee). [Link]
-
Mettler Toledo. Oiling Out in Crystallization. [Link]
-
Biocyclopedia. Problems in recrystallization. [Link]
-
Fickelscherer, R. J., et al. (2021). Effective solvent system selection in the recrystallization purification of pharmaceutical products. AIChE Journal. [Link]
-
University of California, Los Angeles, Department of Chemistry. Recrystallization Lab Manual. [Link]
-
University of Massachusetts, Department of Chemistry. Recrystallization Lab Manual. [Link]
-
Fickelscherer, R. J., et al. (2020). Effective solvent system selection in the recrystallization purification of pharmaceutical products. ResearchGate. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
University of Calgary, Department of Chemistry. Recrystallization - Single Solvent. [Link]
-
University of York, Department of Chemistry. Solvent Choice. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Bhirud, J. D., & Narkhede, H. P. (2021). An Expeditious and Facile Synthesis of Isoxazole Derivatives in Deep Eutectic Solvent. Connect Journals. [Link]
-
Munde, B. S. (2023). Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method. SAR Publication. [Link]
-
Chen, P., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]
-
Domasevitch, K. V. (2021, January 19). Answer to "How to recrystallization amine compound and it is not soluble in common organic solvents". ResearchGate. [Link]
-
Asian Journal of Research in Chemistry. (2023). Synthesis and Characterization of Novel Isoxazole derivatives. [Link]
-
Mount Holyoke College, Department of Chemistry. Experiment 2: Recrystallization. [Link]
-
Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. [Link]
Sources
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 3. connectjournals.com [connectjournals.com]
- 4. sarpublication.com [sarpublication.com]
- 5. ajrconline.org [ajrconline.org]
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- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
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- 17. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Best Practices for Drying (3-Methylisoxazol-4-yl)methanamine hydrochloride
Prepared by the Senior Application Science Team
Welcome to the technical support center for handling (3-Methylisoxazol-4-yl)methanamine hydrochloride. As a crucial intermediate in pharmaceutical research and development, ensuring its anhydrous state without inducing thermal degradation is paramount for reproducible downstream applications. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you maintain the integrity of your material.
The primary challenge in drying amine hydrochlorides stems from their inherent properties: they are often hygroscopic, readily absorbing atmospheric moisture, and can be thermally labile.[1][2] Improper drying can lead to the presence of water, which can act as a reactive species, or worse, thermal decomposition, compromising the structural integrity of the molecule. This guide is designed to navigate these challenges effectively.
PART 1: Troubleshooting Guide
Encountering issues such as discoloration, oiling out, or inconsistent analytical results after drying can be frustrating. This troubleshooting workflow is designed to help you diagnose the problem and select the appropriate corrective action.
Troubleshooting Decision Workflow
The following diagram outlines a logical path to identify and resolve common issues encountered during the drying of this compound.
Caption: Decision tree for troubleshooting drying issues.
PART 2: Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in drying this compound?
The primary challenges are twofold: hygroscopicity and thermal instability. As an amine salt, the compound is polar and likely to attract and hold water molecules from the atmosphere, a common trait for alkylammonium salts.[1][2] Furthermore, amine hydrochlorides can be susceptible to thermal decomposition. Heating can potentially cause dissociation into the free amine and hydrogen chloride gas, or other degradation pathways, compromising sample purity.[3]
Q2: What is the recommended 'gold standard' drying method for this compound?
Vacuum oven drying is the most recommended and reliable method.[4][5] This technique allows for the efficient removal of water and residual solvents at significantly lower temperatures than would be required at atmospheric pressure.[6] By lowering the pressure, the boiling point of volatile impurities is reduced, which minimizes the risk of thermal degradation to the sensitive amine hydrochloride.[7][8] This method provides a controlled environment, preventing oxidation and ensuring batch-to-batch consistency, which is critical in pharmaceutical applications.[4]
Q3: How can I dry a small-scale sample without a vacuum oven?
For small-scale laboratory drying, a vacuum desiccator is an excellent alternative.[9][10] This involves placing the sample in a sealed chamber containing a potent drying agent (desiccant) and applying a vacuum. The vacuum removes the bulk of the air and moisture, while the desiccant traps the remaining water vapor, creating a very dry environment.[11] This method is gentle and effective for moisture-sensitive materials.[12]
Q4: What temperature should I use for vacuum oven drying?
Q5: Which desiccants are safe and effective for use in a vacuum desiccator?
The choice of desiccant must be based on chemical compatibility and drying efficiency.
-
Highly Recommended: Phosphorus pentoxide (P₂O₅) is one of the most powerful desiccants. Anhydrous calcium sulfate (e.g., Drierite®) is also an excellent, inert choice.[15]
-
Good Option: Silica gel is a common and effective desiccant that is non-corrosive and chemically inert, making it compatible with a wide range of materials.[10][16]
-
Use with Caution: While highly hygroscopic, calcium chloride can be corrosive and may not be suitable for direct contact with all sensitive compounds.[16]
Q6: How do I definitively know when my sample is completely dry?
There are two primary methods to confirm dryness:
-
Drying to Constant Weight: This is a practical and reliable method where the sample is weighed periodically during the drying process (e.g., every 4-6 hours). The sample is considered dry when two consecutive weighings show no significant change in mass.[15]
-
Karl Fischer Titration: This is the analytical gold standard for water quantification.[17][18] It is a highly accurate and specific method that chemically titrates the water present in a sample, providing a precise percentage of water content.[19][20] For most pharmaceutical applications, a water content of <0.5% is considered dry.
Q7: How can I confirm that my compound has not decomposed during drying?
Post-drying analytical verification is essential for quality control.
-
¹H NMR Spectroscopy: This is a powerful tool to confirm the chemical structure. The spectrum of a clean, dry sample should show sharp, well-defined peaks corresponding to the expected structure. The appearance of new, unexpected signals or significant broadening of existing peaks could indicate decomposition. The amine salt protons (-NH₃⁺) typically appear as a broad signal, which can be confirmed by its disappearance upon adding a drop of D₂O to the NMR tube.[21][22][23]
-
FTIR Spectroscopy: Infrared spectroscopy can provide a clear fingerprint of the molecule. Key stretches, such as the N-H bands of the amine salt (typically broad, in the 3300-3500 cm⁻¹ region), should be present.[21] The appearance of new bands or the disappearance of characteristic peaks would suggest a chemical change.[24][25]
-
Melting Point: A sharp melting point that matches a reference value indicates high purity. A broad or depressed melting point is a classic sign of impurities, which could have resulted from decomposition.
Q8: Is lyophilization (freeze-drying) a suitable option?
Yes, lyophilization is an excellent, albeit more complex, technique for drying highly thermolabile compounds, especially when the starting material is in an aqueous solution.[26][27] The process involves freezing the sample and then sublimating the ice directly to vapor under a deep vacuum.[28] This avoids the liquid phase entirely and occurs at very low temperatures, offering the ultimate protection against thermal degradation.[8] It is particularly useful for preparing amorphous solids with high stability.[29]
PART 3: Detailed Experimental Protocols
Protocol 1: Recommended Method - Vacuum Oven Drying
This protocol describes the standard procedure for safely drying this compound to a constant weight.
-
Preparation:
-
Select a clean, dry, and pre-weighed glass container (e.g., a watch glass or a crystallization dish).
-
Spread the solid sample in a thin, even layer on the container to maximize the surface area exposed to the vacuum.
-
Record the initial "wet" weight of the sample and container.
-
-
Drying Procedure:
-
Place the container with the sample into the vacuum oven.
-
Connect the oven to a vacuum pump equipped with a cold trap.
-
Begin pulling a vacuum, aiming for a pressure below 10 Torr.[8]
-
Once a stable vacuum is achieved, set the oven temperature to 35°C .
-
Allow the sample to dry under these conditions for at least 12 hours.
-
-
Monitoring for Dryness (Constant Weight):
-
After the initial 12-hour period, carefully vent the oven with an inert gas like nitrogen or dry air.
-
Quickly remove the sample and place it in a desiccator to cool to room temperature (this prevents re-adsorption of atmospheric moisture).
-
Once cool, weigh the sample and container. Record the mass.
-
Return the sample to the vacuum oven, re-establish the vacuum and temperature, and continue drying for another 4-6 hours.
-
Repeat the cooling and weighing process.
-
The sample is considered dry when the difference between two consecutive weighings is negligible (e.g., <0.1% of the total mass).
-
Protocol 2: Purity Assessment by ¹H NMR Spectroscopy
This protocol outlines how to use ¹H NMR to check for decomposition after drying.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the dried sample.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean NMR tube. Ensure complete dissolution.
-
-
Acquisition of Initial Spectrum:
-
Acquire a standard ¹H NMR spectrum.
-
Analyze the spectrum for the characteristic peaks of this compound. Look for:
-
The methyl group singlet.
-
The isoxazole ring proton singlet.
-
The methylene group singlet.
-
A broad singlet corresponding to the -NH₃⁺ protons.
-
-
Check for any unexpected peaks, which may indicate impurities or decomposition products. Integrate all peaks to check for correct proton ratios.
-
-
D₂O Exchange (Confirmation of -NH₃⁺):
-
Remove the NMR tube from the spectrometer.
-
Add 1-2 drops of deuterium oxide (D₂O) to the tube.
-
Cap the tube, invert it several times to mix, and re-acquire the ¹H NMR spectrum.
-
The broad signal previously assigned to the -NH₃⁺ protons should significantly decrease in intensity or disappear entirely due to proton-deuterium exchange.[22][23] This confirms the identity of the amine salt signal.
-
PART 4: Data & Method Summaries
Table 1: Comparison of Recommended Drying Techniques
| Technique | Typical Temp. | Pressure | Pros | Cons | Best For |
| Vacuum Oven Drying | 30 - 45°C | < 10 Torr | Highly controlled, prevents oxidation, excellent for removing solvents.[4][6] | Requires specialized equipment. | Gold standard for routine drying of isolated solids. |
| Vacuum Desiccator | Ambient | < 100 Torr | Gentle, simple setup, good for small quantities.[9][10] | Slower than oven drying, desiccant needs regeneration/replacement. | Small-scale, heat-sensitive samples where an oven is unavailable. |
| Lyophilization | < 0°C | < 1 Torr | Extremely gentle, preserves molecular structure, produces a stable, porous solid.[26][27] | Complex, time-consuming, requires specialized equipment. | Drying directly from an aqueous solution; for extremely thermolabile materials. |
Table 2: Recommended Analytical Checks for Quality Control
| Analytical Method | Purpose | Expected Result for Pure Compound | Indication of Decomposition/Impurity |
| ¹H NMR | Structural Confirmation | Clean spectrum with expected peaks and integrations.[30] | Presence of unexpected signals, incorrect integration ratios. |
| FTIR | Functional Group Fingerprint | Characteristic N-H, C-H, C=N, and C-O stretches.[21] | Disappearance of key peaks or appearance of new ones (e.g., C=O from oxidation).[24] |
| Karl Fischer Titration | Water Quantification | Water content < 0.5% w/w.[19] | High water content, indicating incomplete drying. |
| Melting Point | Purity Assessment | Sharp, defined melting point. | Broad or depressed melting range. |
| Visual Inspection | Preliminary Check | White to off-white crystalline solid. | Discoloration (yellow, brown), oily or gummy appearance. |
References
-
BYJU'S. (2019, March 4). Principle of Karl Fischer Titration. Available at: [Link]
-
Guangdong Yuanyao Test Equipment Co.,Ltd. Precision in Pharmaceuticals: Exploring Vacuum Oven Drying Method in Drug Manufacturing. Available at: [Link]
-
USA Lab. (2025, April 14). How a Vac Oven Can Revolutionize Your Drying Process. Available at: [Link]
-
Scharlab. Karl Fischer water content titration. Available at: [Link]
-
Mettler Toledo. What Is Karl Fischer Titration?. Available at: [Link]
-
Wikipedia. Karl Fischer titration. Available at: [Link]
-
Digivac. (2020, May 4). Pharmaceutical | Freeze Drying and Vacuum Ovens. Available at: [Link]
-
Kunkel. What's a vacuum oven for? | Differences of drying methods in labs. Available at: [Link]
-
Memmert.com. (2022, August 4). Advantages of vacuum drying explained by an expert. Available at: [Link]
-
Stream Peak. (2024, August 9). What are Desiccants? l Packaging Solution. Available at: [Link]
-
Sciencemadness Discussion Board. (2007, October 14). Methylamine Purification. Available at: [Link]
-
Hyttinen, N. (2023, November 6). The effect of atmospherically relevant aminium salts on water uptake. Atmospheric Chemistry and Physics. Available at: [Link]
-
Wiltronics. (2022, November 21). The Concept of Desiccators in Laboratories. Available at: [Link]
-
Bouzidi, H. et al. (2021, October 10). Hygroscopicity of secondary marine organic aerosols: Mixtures of alkylammonium salts and inorganic components. Science of The Total Environment. Available at: [Link]
-
Bostonmedsupply. (2025, December 24). Laboratory Desiccators: Uses, Types, and Sample Protection Explained. Available at: [Link]
-
Wu, Z. J. et al. (2011, December 15). Hygroscopic behavior of atmospherically relevant water-soluble carboxylic salts and their influence on the water uptake of ammonium sulfate. Atmospheric Chemistry and Physics. Available at: [Link]
- Google Patents. US3337630A - Process for the purification of amines.
-
Camlab. (2022, February 1). A simple guide to desiccators. Available at: [Link]
-
Indian Academy of Sciences. (2017, September 2). Mechanism studies on thermal dissociation of tri-n-octylamine hydrochloride with FTIR, TG, DSC and quantum chemical. Available at: [Link]
-
Tobon, Y. A. et al. (2021, June 23). Impact of the particle mixing state on the hygroscopicity of internally mixed sodium chloride–ammonium sulfate single droplets: a theoretical and experimental study. RSC Publishing. Available at: [Link]
-
OUCI. Hygroscopic and phase transition properties of alkyl aminium sulfates at low relative humidities. Available at: [Link]
-
ResearchGate. (2025, August 10). TG-FTIR Analysis of Thermal Degradation of Bischofite's Crystals with Aniline Hydrochloride. Available at: [Link]
-
CDC Stacks. DEHYDRATING MAGNESIUM CHLORIDE BY DOUBLE-SALT DECOMPOSITION. Available at: [Link]
-
CORE. (2010, March 12). Excipients used in lyophilization of small molecules. Available at: [Link]
-
RJPN. (2020, August 31). FTIR INTERPRETATION OF DRUGS. Available at: [Link]
-
ResearchGate. (2020, February 3). What is the best way to convert my amine compound from the free amine into the salt form HCl?. Available at: [Link]
-
ResearchGate. (2025, August 8). (PDF) Excipients used in lyophilization of small molecules. Available at: [Link]
-
KISHIDA CHEMICAL CO., LTD. Safety Data Sheet - (4-Methyloxan-4-yl)methanamine hydrochloride. Available at: [Link]
-
PMC - NIH. Practical advice in the development of a lyophilized protein drug product. Available at: [Link]
-
GSC Online Press. (2025, January 31). A review of lyophilization. Available at: [Link]
-
Journal of Food and Drug Analysis. Short term monitor of photodegradation processes in ranitidine hydrochloride observed by FTIR and ATR-FTIR. Available at: [Link]
-
Ascendia Pharma. (2026, January 14). Lyophilization Process For Improving Drug Stability And Shelf Life. Available at: [Link]
-
NC State University Libraries. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition. Available at: [Link]
-
University of Calgary. Amines. Available at: [Link]
-
Fiveable. (2025, September 15). Spectroscopy of Amines | Organic Chemistry Class Notes. Available at: [Link]
-
OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines - Organic Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Available at: [Link]
-
SINTEF Blog. (2025, April 11). FTIR combined with multivariate analysis for monitoring of solvent composition in CO2 capture plant. Available at: [Link]
Sources
- 1. ACP - The effect of atmospherically relevant aminium salts on water uptake [acp.copernicus.org]
- 2. Hygroscopicity of secondary marine organic aerosols: Mixtures of alkylammonium salts and inorganic components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. Precision in Pharmaceuticals: Exploring Vacuum Oven Drying Method in Drug Manufacturing - Guangdong Yuanyao Test Equipment Co.,Ltd. [yuanyao-tech.com]
- 5. Advantages of vacuum drying explained by an expert | Memmert [memmert.com]
- 6. rocker.com.tw [rocker.com.tw]
- 7. usalab.com [usalab.com]
- 8. digivac.com [digivac.com]
- 9. wiltronics.com.au [wiltronics.com.au]
- 10. camlab.co.uk [camlab.co.uk]
- 11. bostonmedsupply.com [bostonmedsupply.com]
- 12. msesupplies.com [msesupplies.com]
- 13. kishida.co.jp [kishida.co.jp]
- 14. chemicalbook.com [chemicalbook.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. What are Desiccants? l Packaging Solution Streampeak Group [streampeakgroup.com]
- 17. mt.com [mt.com]
- 18. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 19. byjus.com [byjus.com]
- 20. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]
- 21. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 22. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
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- 24. rjpn.org [rjpn.org]
- 25. jfda-online.com [jfda-online.com]
- 26. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 27. Lyophilization Process For Improving Drug Stability And Shelf Life [piramalpharmasolutions.com]
- 28. gsconlinepress.com [gsconlinepress.com]
- 29. Practical advice in the development of a lyophilized protein drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 30. fiveable.me [fiveable.me]
Validation & Comparative
Comparative Analysis of Mass Spectrometric Fragmentation: (3-Methylisoxazol-4-yl)methanamine Scaffolds
Executive Summary & Application Scope
Audience: Medicinal Chemists, DMPK Scientists, and Mass Spectrometry Specialists.
(3-Methylisoxazol-4-yl)methanamine is a critical pharmacophore found in GABA agonists, glutamate analogs, and anti-infective agents. Its metabolic stability and bioactivity hinge on the isoxazole ring's unique electronic properties. This guide provides an in-depth technical analysis of its fragmentation behavior under Electrospray Ionization (ESI-MS/MS), contrasting it with pyrazole and pyridine analogues to aid in structural elucidation and metabolite identification.
Key Differentiators
-
Lability: The isoxazole N–O bond is the "weak link," leading to distinctive ring-opening pathways not seen in pyrazoles.
-
Diagnostic Ions: The competition between side-chain amine loss (neutral loss of NH₃) and ring cleavage provides a unique spectral fingerprint.
Mechanistic Fragmentation Pathways (ESI-CID)
The fragmentation of (3-Methylisoxazol-4-yl)methanamine ([M+H]⁺ = m/z 113) is governed by two competing pathways: charge-remote fragmentation (side chain) and charge-proximate fragmentation (ring cleavage).
Pathway A: Side-Chain Elimination (Low Energy)
At lower collision energies (CE < 15 eV), the protonated primary amine drives the loss of ammonia.
-
Mechanism: Inductive cleavage or 1,3-proton transfer.
-
Result: Formation of the (3-methylisoxazol-4-yl)methyl carbocation (m/z 96).
Pathway B: Isoxazole Ring Cleavage (High Energy)
At higher collision energies (CE > 20 eV), the N–O bond ruptures. This is the diagnostic "fingerprint" of the isoxazole scaffold.
-
Mechanism: The N–O bond (bond energy ~55 kcal/mol) is significantly weaker than the N–N bond in pyrazoles. Cleavage leads to an acylazirine intermediate, followed by skeletal rearrangement.
-
Diagnostic Loss: Loss of acetonitrile (CH₃CN) or carbon monoxide (CO), depending on the specific resonance stabilization.
Visualization of Fragmentation Logic
The following diagram illustrates the competing pathways for the protonated precursor.
Figure 1: Competing fragmentation pathways for (3-Methylisoxazol-4-yl)methanamine under ESI-CID conditions.
Comparative Performance Analysis
This section compares the Mass Spec behavior of the Isoxazole scaffold against its two most common bio-isosteres: Pyrazole and Pyridine .
Table 1: Fragmentation Fingerprint Comparison[1]
| Feature | Isoxazole Derivative | Pyrazole Derivative | Pyridine Derivative |
| Core Structure | 1,2-Oxazole (N–O bond) | 1,2-Diazole (N–N bond) | Azine (6-membered) |
| Primary Weakness | N–O Bond Cleavage | Side Chain only | Very Stable Ring |
| diagnostic Neutral Loss | Acetonitrile (41 Da), CO (28 Da) | N₂ (28 Da - rare), HCN (27 Da) | HCN (27 Da) |
| Fragmentation Energy | Medium (Ring breaks easily) | High (Ring is robust) | Very High (Aromatic stability) |
| Base Peak (Low CE) | m/z 96 ([M-NH₃]⁺) | m/z 95 ([M-NH₃]⁺) | m/z 92 ([M-NH₃]⁺) |
Technical Insight: The "N-O" vs "N-N" Factor
-
Isoxazole (The Subject): The N–O bond cleavage is often accompanied by a mass shift of -41 Da (loss of CH₃CN) or rearrangement to oxazoles. This is a critical differentiator when screening for metabolites; if the ring opens, the "isoxazole" pharmacophore is lost.
-
Pyrazole (The Alternative): The N–N bond is significantly stronger. Pyrazole derivatives rarely undergo ring cleavage under standard ESI-CID conditions. Instead, they fragment almost exclusively at the side chains until very high energies are applied.
-
Why this matters: When validating a drug candidate, an isoxazole core may show "false" instability in MS source conditions if temperatures are too high, whereas pyrazoles will remain intact.
Experimental Protocol: Self-Validating Workflow
To ensure reproducible data and avoid in-source fragmentation (a common issue with labile N-O bonds), follow this step-by-step protocol.
Phase 1: Sample Preparation
-
Stock Solution: Dissolve 1 mg of derivative in 1 mL Methanol (HPLC grade).
-
Working Solution: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.
-
Validation Step: Ensure pH is < 4.0 to guarantee protonation of the primary amine ([M+H]⁺ formation).
-
Phase 2: Instrument Parameters (Q-TOF / Orbitrap)
-
Ionization: ESI Positive Mode.
-
Capillary Voltage: 3.0 – 3.5 kV.
-
Caution: Do not exceed 4.0 kV; corona discharge can induce radical formation which mimics N-O cleavage.
-
-
Source Temperature: 250°C.
-
Desolvation Gas: Nitrogen (600 L/hr).
Phase 3: Energy Ramp Experiment (The "Breakdown Curve")
To distinguish between the labile amine loss and the structural ring cleavage, perform a Collision Energy (CE) ramp.
-
Isolate the precursor ion (m/z 113.07 ± 0.5).
-
Ramp CE from 5 eV to 50 eV in 5 eV increments.
-
Plot Relative Abundance vs. CE.
-
Success Criteria: You should observe the disappearance of m/z 113, the rise and fall of m/z 96, and the late appearance of ring-cleavage ions (m/z ~72 or similar).
-
Phase 4: Data Processing Workflow
Figure 2: Step-by-step experimental workflow for characterizing isoxazole derivatives.
References
-
Zhang, J. Y., et al. (2004). "Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring."[1] Journal of Mass Spectrometry.
- Relevance: Establishes the fundamental N–O bond cleavage and rearrangement mechanism in isoxazole-containing drugs.
-
Speranza, G., et al. (2005). "Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives." Journal of the Brazilian Chemical Society.
- Relevance: Provides comparative data on N-oxide and isoxazole-like heterocycle fragmentation p
- Holčapek, M., et al. (2010). "Fragmentation behavior of isoxazoles and their differentiation from oxazoles." Journal of Mass Spectrometry. Relevance: Differentiates the N-O bond lability of isoxazoles compared to the more stable oxazole isomers.
- Audier, H. E., et al. (1973). "Electron impact induced fragmentation mechanisms of oxazole and isoxazole." Tetrahedron.
Sources
A Senior Application Scientist's Guide to Differentiating (3-Methylisoxazol-4-yl)methanamine HCl from its Regioisomers Using 2D-NOESY
Introduction: The Challenge of Regioisomeric Ambiguity in Drug Discovery
In the synthesis of heterocyclic compounds, the formation of regioisomers is a common and critical challenge. For substituted isoxazoles, which are prevalent scaffolds in medicinal chemistry, the precise location of substituents on the ring can profoundly impact a molecule's pharmacological activity, toxicity, and pharmacokinetic properties. The structural difference between active and inactive (or toxic) regioisomers can be subtle, yet their biological outcomes are starkly different. Therefore, unambiguous structural elucidation is not merely an analytical task; it is a cornerstone of safe and effective drug development.
This guide provides an in-depth, experimentally-grounded methodology for differentiating (3-Methylisoxazol-4-yl)methanamine HCl from its synthetically plausible regioisomers. While 1D NMR and through-bond 2D NMR techniques like COSY and HMBC provide the foundational constitutional framework, they can sometimes be insufficient for definitive assignment. We will demonstrate how 2D Nuclear Overhauser Effect Spectroscopy (NOESY), a technique that probes through-space proton proximities, serves as the decisive tool for unequivocal structural confirmation.[1][2][3]
Chapter 1: Identifying the Key Regioisomers and the Analytical Problem
The target molecule, (3-Methylisoxazol-4-yl)methanamine, presents a specific substitution pattern on the isoxazole ring. However, common synthetic routes for such compounds can often yield a mixture of isomers.[4][5][6] The primary regioisomers of concern are those where the methyl (-CH₃) and methanamine (-CH₂NH₂) groups are swapped or rearranged.
The three most pertinent structures for our analysis are:
-
(3-Methylisoxazol-4-yl)methanamine (Target Compound)
-
(3-Methylisoxazol-5-yl)methanamine (Regioisomer A)
-
(5-Methylisoxazol-3-yl)methanamine (Regioisomer B)
A visual representation of these structures highlights the analytical challenge: the connectivity might appear similar, but the spatial arrangement of the substituent groups is distinct.
Caption: A self-validating workflow for NOESY-based regioisomer analysis.
Step-by-Step Experimental Protocol
1. Sample Preparation
-
Materials: 5-10 mg of the purified amine hydrochloride salt, 0.6 mL of a deuterated solvent (DMSO-d₆ or D₂O are excellent choices), 5 mm NMR tube. [7]* Protocol:
-
Dissolve the sample completely in the deuterated solvent within a small vial.
-
Filter the solution through a pipette with a small glass wool plug directly into the NMR tube to remove any particulate matter. [7] 3. Cap the tube and ensure the exterior is clean before insertion into the spectrometer. [8]* Causality: A well-dissolved, particulate-free sample is crucial for achieving good magnetic field homogeneity (shimming), which directly impacts spectral resolution. [9] 2. 1D ¹H NMR Acquisition
-
-
Purpose: To confirm sample identity, assess purity, and determine the chemical shifts required for setting up the 2D experiment.
-
Protocol: Acquire a standard 1D ¹H spectrum. Reference the spectrum to the residual solvent signal or an internal standard like TMS. [10][11] 3. 2D-NOESY Acquisition
-
Justification: A standard phase-sensitive 2D-NOESY experiment with gradient selection (noesygpph on Bruker systems) is recommended for its clean spectra and suppression of artifacts. [12]* Key Parameters and Rationale:
| Parameter | Recommended Starting Value | Rationale |
| Mixing Time (d8) | 0.5 - 1.5 seconds | This is the most critical parameter. [13]Small molecules tumble rapidly in solution, which averages out dipole-dipole interactions. A longer mixing time is required to allow the NOE to build up to a detectable level. [12]It is often wise to run 2-3 experiments with varying mixing times (e.g., 0.5 s, 1.0 s, 1.5 s) to find the optimal value. [14] |
| Relaxation Delay (d1) | 2 seconds | Should be at least 1.5 times the longest proton T₁ relaxation time to ensure the system returns to equilibrium between scans, preventing signal saturation and ensuring quantitative reliability of the NOEs. |
| Number of Scans (ns) | 16 - 32 | The NOE is a weak effect, resulting in low-intensity cross-peaks. [9]A sufficient number of scans is necessary to achieve an adequate signal-to-noise ratio for detecting these crucial correlations. |
| Increments in F1 (td1) | 256 - 512 | This determines the resolution in the indirect dimension. A value of 256 is often sufficient for small molecules but can be increased for better resolution if needed, at the cost of longer experiment time. [9] |
| Temperature | 298 K (25 °C) | Maintain a constant temperature to ensure stable shimming and prevent shifts in resonance frequencies during the potentially long acquisition. [9] |
4. Data Processing and Interpretation
-
Apply a squared sine-bell window function in both dimensions before Fourier transformation.
-
Carefully phase the spectrum. The diagonal peaks should be phased positive (e.g., red), which for small molecules, will result in the NOE cross-peaks appearing with a negative phase (e.g., blue). [15]3. Examine the spectrum for the predicted diagnostic cross-peaks outlined in Chapter 3. The absence of a correlation can be as informative as its presence.
-
Self-Validation Check: Be aware of potential artifacts. Chemical exchange peaks (EXSY) can be mistaken for NOEs. However, for small molecules, EXSY peaks have the same phase as the diagonal, providing a clear way to distinguish them from true NOE signals. [15][16]
Conclusion
The differentiation of regioisomers is a non-negotiable step in chemical research and drug development. While multiple analytical techniques contribute to structural elucidation, 2D-NOESY provides the definitive, unambiguous evidence required to distinguish closely related isomers like those of (3-Methylisoxazol-4-yl)methanamine HCl. By leveraging the through-space Nuclear Overhauser Effect, researchers can directly observe the spatial proximity of key substituent groups. The presence of a NOESY cross-peak between the methyl and methylene protons is a unique and definitive marker for the 4-substituted target compound, which is absent in the 3,5-disubstituted regioisomers. Following the robust experimental workflow detailed in this guide will ensure the generation of high-quality, interpretable data, allowing for confident structural assignment and advancing research with scientific rigor and certainty.
References
-
Title: Complex NMR experiments: 2D, selective, etc. Source: University of Wisconsin-Madison, Department of Chemistry URL: [Link]
-
Title: How to interpret a NOESY NMR spectrum Source: YouTube (Epistemeo) URL: [Link]
-
Title: NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity Source: Nanalysis URL: [Link]
-
Title: NOE Experiments on the Bruker Source: University of Maryland, Baltimore County - NMR Facility URL: [Link]
-
Title: The Impact of 2D-NMR NOESY on Drug Development: Analysis of Polycyclic Microtubule Disassembly Inhibitors Source: Longdom Publishing URL: [Link]
-
Title: Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy Source: anucheminternational.com URL: [Link]
-
Title: Nuclear Overhauser effect Source: Wikipedia URL: [Link]
-
Title: 2D-NOESY Spectra of Small Molecules - Hints And Tips Source: University of Wisconsin-Madison, NMR Facility URL: [Link]
-
Title: Analysis and interpretation Source: IMSERC - Northwestern University URL: [Link]
-
Title: Essential 2D NMR Techniques: NOESY, HETCOR, and INADEQUATE for Organic Compound Analysis Source: Slideshare URL: [Link]
-
Title: NOE Experiments on the Bruker 400 and 500 Source: University of Connecticut, NMR Facility URL: [Link]
-
Title: 5.4: NOESY Spectra Source: Chemistry LibreTexts URL: [Link]
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Title: Optimization of resolution and sensitivity of 4D NOESY using Multi-dimensional Decomposition Source: ResearchGate URL: [Link]
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Title: NMR Protocols and Methods Source: Springer Nature Experiments URL: [Link]
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Title: Easy Stereoisomer Analysis: NOESY of a Cyclic Ketal Source: ResearchGate URL: [Link]
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Title: STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS Source: University of Notre Dame URL: [Link]
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Title: Chemical Shift Referencing Source: UCSB Chemistry and Biochemistry URL: [Link]
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Title: NMR Guidelines for ACS Journals Source: ACS Publications URL: [Link]
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Title: What is the difference between NOESY and ROESY for NMR? Source: Reddit URL: [Link]
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Title: NOESY spectra of regioisomers 6 a and 6 b. Source: ResearchGate URL: [Link]
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Title: Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones Source: RSC Publishing URL: [Link]
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Title: Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones catalyzed by Tartaric acid in aqueous Source: Research Journal of Chemical Sciences URL: [Link]
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Title: Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties Source: RSC Advances URL: [Link]
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Title: Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones Source: Semantic Scholar URL: [Link]
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Title: Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati Source: Biological and Molecular Chemistry URL: [Link]
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Title: (5-Methyl-3-isoxazolyl)methylamine Source: Georganics URL: [Link]
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A Senior Application Scientist's Guide to the Structural Elucidation of (3-Methylisoxazol-4-yl)methanamine hydrochloride: A Comparative Analysis
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern pharmaceutical science. It underpins our understanding of drug-receptor interactions, informs formulation strategies, and is a critical component of intellectual property. This guide provides an in-depth technical comparison of methodologies for the crystal structure analysis and validation of (3-Methylisoxazol-4-yl)methanamine hydrochloride, a key building block in medicinal chemistry.
The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction remains the unequivocal method for determining the precise atomic arrangement within a crystalline solid. The resulting structural model provides a wealth of information, including bond lengths, bond angles, and the conformation of the molecule, all of which are vital for understanding its chemical behavior.
Experimental Protocol: From Powder to Structure
The journey from a powdered sample to a fully refined crystal structure is a multi-step process demanding precision and expertise.
Step 1: Crystal Growth - The Critical First Step
The adage "garbage in, garbage out" is particularly apt for crystallography. The quality of the diffraction data is intrinsically linked to the quality of the single crystal. The goal is to obtain well-ordered, single crystals of sufficient size (typically 0.1-0.3 mm in each dimension). For a hydrochloride salt like this compound, which is likely to be soluble in polar solvents, a systematic screening of crystallization conditions is paramount.
-
Techniques: Slow evaporation, vapor diffusion (liquid and gas), and cooling crystallization are the most common methods.
-
Solvent Selection: A range of solvents and solvent mixtures should be screened. For this molecule, combinations of alcohols (methanol, ethanol), water, and potentially less polar co-solvents (like acetone or acetonitrile) would be a logical starting point. The principle is to find a solvent system where the compound is sparingly soluble, allowing for slow, ordered crystal growth.
Step 2: Data Collection - Illuminating the Crystal
Once a suitable crystal is obtained, it is mounted on a diffractometer and exposed to a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of spots, which are recorded by a detector.
-
Instrumentation: Modern diffractometers are equipped with high-intensity X-ray sources and sensitive detectors, enabling rapid data collection.
-
Data Collection Strategy: The crystal is rotated in the X-ray beam to collect a complete set of diffraction data from all possible orientations.
Step 3: Structure Solution and Refinement - From Data to Model
The collected diffraction data is then processed to determine the unit cell parameters and the symmetry of the crystal (the space group). The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is then built into this map and refined against the experimental data to achieve the best possible fit.
Validation: Ensuring the Integrity of the Crystal Structure
A solved crystal structure is not complete without rigorous validation. The International Union of Crystallography (IUCr) has established standards and tools to ensure the quality and accuracy of crystallographic data.[1][2] The checkCIF service, a web-based tool, is an indispensable part of this process, generating a report with ALERTS that highlight potential issues.[3]
Key Validation Parameters:
| Parameter | Description | Importance |
| R-factor (R1) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | Lower values indicate a better fit. For small molecules, an R-factor below 5% is generally considered good.[4] |
| Goodness-of-Fit (GooF) | Should be close to 1.0 for a good refinement. | Values significantly different from 1.0 may indicate a poor model or incorrect weighting of the data. |
| Residual Electron Density | The difference between the observed and calculated electron density. | Large positive or negative peaks may indicate missing atoms, incorrect atom types, or disorder. |
| Atomic Displacement Parameters (ADPs) | Describe the thermal motion of atoms. | Should be physically reasonable. Anisotropic ADPs that are highly elongated or flattened can indicate disorder or an incorrect atom assignment. |
| Bond Lengths and Angles | Compared to expected values from known structures. | Significant deviations from standard values should be justified. The Cambridge Structural Database (CSD) is an essential resource for this comparison.[5] |
Visualizing the Crystallographic Workflow
Caption: Workflow for single-crystal X-ray diffraction analysis.
Alternative and Complementary Techniques
While SC-XRD is the definitive method for crystal structure determination, other techniques provide valuable, and sometimes more readily obtainable, structural information.
Powder X-ray Diffraction (XRPD)
XRPD is a powerful technique for the analysis of polycrystalline materials.[6][7] Instead of a single crystal, a fine powder of the material is analyzed. The resulting diffractogram is a "fingerprint" of the crystalline phase.
Key Applications of XRPD:
-
Phase Identification: Comparing the experimental XRPD pattern to a database of known phases can confirm the identity of the material.
-
Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will have distinct XRPD patterns.[6] This is crucial in drug development as different polymorphs can have different physical properties, such as solubility and stability.
-
Crystallinity Assessment: XRPD can distinguish between crystalline and amorphous materials and can be used to determine the degree of crystallinity.[6]
-
Unit Cell Determination: High-quality XRPD data can be used to determine the unit cell parameters of a crystalline solid.[7]
Comparison of SC-XRD and XRPD:
| Feature | Single-Crystal X-ray Diffraction (SC-XRD) | Powder X-ray Diffraction (XRPD) |
| Sample Requirement | Single, high-quality crystal (0.1-0.3 mm) | Microcrystalline powder |
| Information Obtained | Precise 3D atomic arrangement, bond lengths, angles | Crystalline phase identification, polymorphism, crystallinity |
| Structure Determination | Direct determination of the crystal structure | Structure solution is possible but more challenging |
| Primary Application | Absolute structure elucidation | Phase analysis and material characterization |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the structure and connectivity of molecules in solution.[8][9] For this compound, a combination of 1D (¹H and ¹³C) and 2D NMR experiments would be essential for confirming its chemical structure.
Key NMR Experiments for Structural Elucidation:
-
¹H NMR: Provides information about the number and types of protons and their connectivity through spin-spin coupling.
-
¹³C NMR: Shows the number of unique carbon atoms in the molecule.
-
2D COSY (Correlation Spectroscopy): Reveals proton-proton couplings, helping to establish connectivity within spin systems.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which can help to determine the conformation of the molecule in solution.
Visualizing the Comparison of Techniques
Caption: Key information derived from different structural analysis techniques.
Conclusion: An Integrated Approach to Structural Validation
The structural elucidation of a pharmaceutical compound like this compound requires a multi-faceted approach. While single-crystal X-ray diffraction provides the ultimate detail of the solid-state structure, its success is contingent on the ability to grow high-quality crystals.
Powder X-ray diffraction serves as an invaluable tool for routine analysis, polymorph screening, and quality control. NMR spectroscopy is indispensable for confirming the chemical identity and determining the molecular structure in solution.
For drug development professionals, an integrated strategy that leverages the strengths of each of these techniques is the most robust path to comprehensive structural characterization and validation. This ensures a thorough understanding of the molecule's properties, which is essential for successful and efficient drug development.
References
- X-ray crystallography: assessment and validation of protein–small molecule complexes for drug discovery. SciSpace.
- Crystallographic Inform
- X-ray Powder Diffraction (XRPD). Improved Pharma.
- Publication standards for crystal structures. IUCr.
- X-ray Powder Diffraction Pattern Indexing for Pharmaceutical Applic
- XRD Solution for Pharmaceutical Powder Analysis. Malvern Panalytical.
- Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences.
- Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. anuche m.
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- Structure validation in chemical crystallography. PMC - NIH.
- (3-METHYLISOXAZOL-4-YL)METHANAMINE HCL. Fluorochem.
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- Validation of Experimental Crystal Structures. CCDC.
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- CCDC – Cambridge Structural D
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Safety Operating Guide
(3-Methylisoxazol-4-yl)methanamine Hydrochloride: Safe Handling and Disposal Protocol
Executive Summary & Chemical Profile
(3-Methylisoxazol-4-yl)methanamine hydrochloride is a functionalized heterocyclic building block commonly used in medicinal chemistry for drug discovery (e.g., GABAergic ligands or antimicrobial agents). As a primary amine salt on an isoxazole ring, it presents specific stability and reactivity profiles that dictate its disposal pathway.
Unlike inert salts, this compound combines the potential instability of the isoxazole ring (under high thermal stress) with the acidity of the hydrochloride counterion. Improper disposal in standard organic waste streams without pH consideration can lead to unexpected drum pressurization or formation of toxic chloramines if commingled with bleach.
Chemical Identification Table
| Property | Detail |
| Chemical Name | This compound |
| Functional Class | Heterocyclic Primary Amine Salt |
| Molecular Formula | C₅H₈N₂O[1][2] · HCl |
| Solubility | Highly soluble in water, Methanol, DMSO |
| Acidity | Weakly acidic in aqueous solution (pH ~4-5 due to HCl salt) |
| Key Hazards | Skin/Eye Irritant, Hygroscopic, Potential Respiratory Sensitizer |
| RCRA Status | Non-listed (unless characteristic D002 applies); Treat as Hazardous Chemical Waste |
Operational Risk Assessment (Pre-Disposal)
Before initiating disposal, you must characterize the state of the waste. The physical form (solid vs. solution) determines the regulatory pathway under 40 CFR 261 (Resource Conservation and Recovery Act - RCRA).
Critical Incompatibilities (The "Why" Behind Segregation)
-
Hypochlorites (Bleach): NEVER mix amine salts with bleach. This generates chloramines , which are toxic and volatile.
-
Strong Bases: Adding strong base (NaOH) liberates the free amine, which may be volatile and have a significantly more pungent odor, requiring increased ventilation.
-
Oxidizers: Isoxazoles can be susceptible to ring cleavage under strong oxidative conditions; keep separate from nitric acid or peroxides.
Waste Stream Decision Logic
The following decision tree illustrates the correct segregation flow. This prevents cross-contamination and ensures compliance with incineration protocols.
Figure 1: Segregation logic for isoxazole amine derivatives. Note the strict separation of aqueous and organic streams to prevent salt precipitation or phase-transfer reactivity.
Detailed Disposal Protocols
Scenario A: Disposal of Pure Solid (Expired or Excess Reagent)
-
Classification: Solid Chemical Waste.
-
Container: High-density polyethylene (HDPE) wide-mouth jar or original glass container.
-
Protocol:
-
Do not dissolve the solid for the sole purpose of disposal (this increases waste volume and risk).
-
Ensure the lid is tightly sealed (material is hygroscopic; moisture absorption can degrade the container liner).
-
Place the primary container inside a clear plastic zip-seal bag (secondary containment).
-
Labeling: Must read "Hazardous Waste: (3-Methylisoxazol-4-yl)methanamine HCl." Add hazard checkboxes: [x] Toxic [x] Irritant .
-
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
-
Classification: Depends on solvent.
-
Protocol:
-
Organic Solvents (DCM, Methanol, DMSO):
-
Pour into the "Organic Solvents" carboy.
-
Note: If the solvent is Dichloromethane (DCM), use the Halogenated waste stream. If Methanol/DMSO, use Non-Halogenated (unless your site combines them).
-
Trace Acid Warning: Since this is an HCl salt, ensure the waste carboy is compatible with trace acids. Most standard HDPE carboys are sufficient.
-
-
Aqueous Solutions (Workup layers):
-
Scenario C: Spill Cleanup Procedures
Immediate Action: Isolate the area. Wear Nitrile gloves, safety goggles, and a lab coat.
-
Solid Spill:
-
Do not dry sweep (creates dust).
-
Cover with wet paper towels to dampen the powder, then scoop into a disposal bag.
-
Wipe surface with water, followed by a mild soap solution.[3]
-
-
Liquid Spill:
-
Absorb with vermiculite or polypropylene pads.
-
Do not use bleach to degrade the residue on the floor; use a surfactant/water mix instead.
-
Regulatory & Compliance Notes (US Focus)
EPA Waste Codes
While this specific compound is not P-listed or U-listed (40 CFR 261.33), it must be characterized by the generator:
-
D002 (Corrosivity): Applicable if disposed of in an aqueous solution with pH ≤ 2.[4][5]
-
Ignitability (D001): Applicable only if dissolved in oxidizable solvents (e.g., Methanol) with a flashpoint < 60°C.
Transport (DOT)
If shipping waste off-site, the likely proper shipping name (if not in a solvent mixture) is:
-
UN Number: UN 2811
-
Proper Shipping Name: Toxic solids, organic, n.o.s. (this compound)
-
Hazard Class: 6.1
References
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Protection of Environment, Part 261 - Identification and Listing of Hazardous Waste. [Link]
-
PubChem. Compound Summary: Isoxazole Derivatives and Safety Data. National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200). [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (2011). [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
